Toddacoumalone
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H31NO6 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(2R,4S)-2-[(E)-2-(5,7-dimethoxy-2-oxochromen-8-yl)ethenyl]-2,6-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C31H31NO6/c1-18(2)15-19-17-31(3,38-29-20-9-7-8-10-23(20)32(4)30(34)27(19)29)14-13-22-25(36-6)16-24(35-5)21-11-12-26(33)37-28(21)22/h7-16,19H,17H2,1-6H3/b14-13+/t19-,31+/m1/s1 |
InChI Key |
IOVBMEHJQSKXAU-CSLHTZHMSA-N |
Isomeric SMILES |
CC(=C[C@@H]1C[C@](OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)/C=C/C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
Canonical SMILES |
CC(=CC1CC(OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)C=CC4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Toddacoumalone Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddacoumalone, a naturally occurring dimeric compound with a unique coumarin-quinoline structure, has garnered significant interest within the scientific community due to its potent inhibitory activity against phosphodiesterase 4 (PDE4). As a validated therapeutic target for inflammatory diseases, the exploration of novel PDE4 inhibitors like this compound is of paramount importance. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation and purification, and a summary of its key chemical and physical properties.
Natural Source
The primary and exclusive natural source of this compound identified to date is the plant species Toddalia asiatica (L.) Lam., belonging to the Rutaceae family. This woody, thorny liana is widely distributed in Asia and Africa and has a long history of use in traditional medicine. Various parts of the plant have been utilized for their therapeutic properties, but this compound, a quinoline (B57606) alkaloid, is predominantly found in the root bark .
Phytochemical investigations of Toddalia asiatica have revealed a rich diversity of secondary metabolites, including coumarins, alkaloids, and essential oils. This compound is a notable constituent of the alkaloid fraction.
Experimental Protocols for Isolation
The isolation of this compound from Toddalia asiatica root bark involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical procedures for isolating alkaloids from this plant species.
Plant Material Collection and Preparation
-
Collection: The root bark of Toddalia asiatica is harvested and thoroughly washed to remove any adhering soil and foreign matter.
-
Drying: The cleaned root bark is air-dried in a well-ventilated area, preferably in the shade to prevent the degradation of photosensitive compounds.
-
Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered root bark is subjected to exhaustive extraction using a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly employed for their ability to extract a broad spectrum of polar and semi-polar compounds, including alkaloids.
-
Procedure: Macerate the powdered root bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the extract and repeat the maceration process with fresh solvent at least two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Fractionation
The crude methanolic extract is a complex mixture of various phytochemicals. A liquid-liquid fractionation step is employed to selectively partition the alkaloids.
-
Acid-Base Partitioning:
-
Suspend the crude methanolic extract in a 5% aqueous hydrochloric acid (HCl) solution.
-
Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or diethyl ether to remove fats, waxes, and other non-alkaloidal compounds. The acidic aqueous layer will contain the protonated alkaloids.
-
Basify the acidic aqueous layer with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous layer with a moderately polar solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). The organic layer will now contain the alkaloid-rich fraction.
-
Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Purification
The crude alkaloid fraction is further purified using chromatographic techniques to isolate individual compounds, including this compound.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh) is commonly used as the adsorbent.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate being incrementally increased. For more polar alkaloids, a chloroform-methanol gradient may be used.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the chosen solvent gradient.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from the column chromatography step may require further purification.
-
pTLC: The enriched fraction is applied as a band onto a pTLC plate and developed in a suitable solvent system. The band corresponding to this compound is scraped off, and the compound is eluted with a suitable solvent.
-
HPLC: Reversed-phase HPLC (e.g., with a C18 column) using a mobile phase such as a methanol-water or acetonitrile-water gradient is an effective method for final purification to obtain high-purity this compound.
-
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₂₅H₂₅NO₅ |
| Molecular Weight | 419.47 g/mol |
| Appearance | Colorless prisms |
| Melting Point | 250-252 °C |
| UV λmax (MeOH) nm (log ε) | 228 (4.58), 269 (4.21), 333 (4.28), 346 (4.30) |
| ¹H-NMR (CDCl₃, δ ppm) | Refer to primary literature for detailed assignments |
| ¹³C-NMR (CDCl₃, δ ppm) | Refer to primary literature for detailed assignments |
| Mass Spectrometry (m/z) | Refer to primary literature for detailed fragmentation patterns |
| Yield | Variable depending on the plant source and isolation method |
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide outlines the natural origin and a detailed protocol for the isolation of this compound from the root bark of Toddalia asiatica. The provided methodology, from extraction to final purification, offers a robust framework for researchers to obtain this valuable natural product for further investigation in drug discovery and development programs targeting inflammatory diseases. The unique structure and potent PDE4 inhibitory activity of this compound underscore the importance of natural products as a source of novel therapeutic agents.
In Vitro Mechanism of Action of Toddacoumalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumalone, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily recognized for its anti-inflammatory properties, recent research has focused on elucidating its precise mechanisms of action at the cellular and molecular level. This technical guide provides a comprehensive overview of the in vitro effects of this compound and its derivatives, with a focus on its role as a phosphodiesterase-4 (PDE4) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Phosphodiesterase-4 (PDE4) Inhibition
The principal in vitro mechanism of action attributed to this compound and its optimized derivatives is the inhibition of phosphodiesterase-4 (PDE4). PDE4 is a critical enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines.
Signaling Pathway of this compound-Mediated PDE4 Inhibition
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.
Quantitative Data: PDE4 Inhibitory Activity
Several studies have focused on synthesizing this compound derivatives to enhance their potency against PDE4. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| This compound Hit Compound 2 | Not Specified | 400 | [1] |
| This compound Derivative 23a | PDE4D | 0.25 | [1] |
| This compound Derivative 33a | Not Specified | 3.1 | [2] |
Experimental Protocols
This section details the generalized methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
PDE4 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC50 value of this compound and its derivatives against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate (e.g., [3H]-cAMP or fluorescently labeled cAMP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant PDE4 enzyme.
-
Initiation: Start the reaction by adding the cAMP substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction according to the specific kit instructions (e.g., by adding a stop reagent or boiling).
-
Detection: Measure the amount of hydrolyzed cAMP (AMP). For radiolabeled assays, this involves separation of [3H]-AMP from [3H]-cAMP followed by scintillation counting. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro PDE4 enzyme inhibition assay.
Anti-inflammatory Activity in Macrophages
This cell-based assay evaluates the effect of this compound on the production of pro-inflammatory cytokines in immune cells.
Objective: To measure the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytokine inhibition at each compound concentration compared to the LPS-stimulated control.
Cytotoxicity and Apoptosis Assays in Cancer Cell Lines
While the primary described mechanism of this compound is anti-inflammatory, its effect on cancer cell viability and apoptosis can be investigated using the following standard in vitro assays.
Objective: To assess the cytotoxic and apoptosis-inducing effects of this compound on various cancer cell lines.
A. MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Caption: General workflows for assessing cytotoxicity and apoptosis in vitro.
Conclusion
The in vitro mechanism of action of this compound and its derivatives is predominantly characterized by the potent and selective inhibition of phosphodiesterase-4. This leads to a cascade of anti-inflammatory effects, including the suppression of key pro-inflammatory cytokines. While its direct cytotoxic and apoptosis-inducing effects on cancer cells are less explored, the standardized protocols outlined in this guide provide a framework for future investigations into the broader therapeutic potential of this natural compound and its analogs. Further research is warranted to fully elucidate the complete spectrum of its molecular interactions and cellular effects.
References
- 1. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Toddacoumalone Stereoisomers: A Technical Guide
Executive Summary: This document provides an in-depth technical overview of the biological activity of Toddacoumalone, a natural product isolated from Toddalia asiatica. Initially identified as a potent inhibitor of phosphodiesterase-4 (PDE4), the stereochemical configuration of this compound has been revealed to be a critical determinant of its bioactivity. Through asymmetric total synthesis, the individual stereoisomers have been isolated and evaluated, demonstrating significant differences in their PDE4 inhibitory potency. This guide summarizes the quantitative biological data, outlines the mechanism of action through the PDE4 signaling pathway, and details the experimental methodologies used to synthesize and evaluate these compounds. The findings underscore the importance of stereochemistry in drug design and position specific this compound isomers as promising scaffolds for the development of novel anti-inflammatory agents.
Introduction
This compound is a coumarin (B35378) derivative first isolated in a racemic form from the plant Toddalia asiatica (L.) Lam[1]. Subsequent research identified it as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme of high therapeutic interest[1]. The PDE4 enzyme family is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways, particularly those modulating inflammation[1][2]. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, making PDE4 inhibitors effective therapeutics for inflammatory conditions such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD)[1][3].
Given that natural this compound exists as a racemic mixture, understanding the contribution of each individual stereoisomer to the overall biological activity is paramount for its development as a therapeutic agent[4]. The stereochemical configuration of a molecule can significantly influence its interaction with biological targets, such as enzyme active sites, which are themselves chiral[5][6]. This guide details the findings from the first asymmetric total synthesis and biological evaluation of this compound's four stereoisomers, highlighting the critical role of stereochemistry in its potent PDE4 inhibition.
Quantitative Analysis of PDE4 Inhibition
The primary biological activity of this compound and its stereoisomers is the inhibition of the PDE4 enzyme. The inhibitory potency of the four synthesized stereoisomers was quantified against the PDE4D2 isozyme, with the well-known PDE4 inhibitor rolipram (B1679513) used as a reference compound[1].
Comparative Inhibitory Potency
The biological evaluation revealed a significant disparity in the inhibitory activity among the four stereoisomers. The results, summarized in the table below, demonstrate that the stereochemistry at the chiral centers profoundly impacts the molecule's ability to inhibit PDE4D2.
| Compound ID | Stereoisomer Configuration | PDE4D2 Inhibition IC₅₀ (μM) |
| 1a' | (R,S)-Toddacoumalone | 0.18 |
| 1a | (S,R)-Toddacoumalone | 1.11 |
| 1aa | (R,R)-Toddacoumalone | > 10 |
| 1aa' | (S,S)-Toddacoumalone | > 20 |
| Rolipram | Reference Compound | 0.59 |
| Natural (±)-Toddacoumalone | Racemic Mixture | 0.14 |
| (Data sourced from Hou, K.-Q., et al. (2020) and associated publications)[1][4][7] |
The data clearly indicates that stereoisomer 1a' is the most potent inhibitor, with an IC₅₀ value of 0.18 μM, which is more potent than the reference compound rolipram and nearly identical to the activity of the naturally isolated racemic mixture[1]. This suggests that the (R,S) configuration is the primary contributor to the high potency of natural this compound. Conversely, the (R,R) and (S,S) isomers showed significantly diminished activity, underscoring the high degree of stereoselectivity of the PDE4 enzyme's binding pocket[1][4].
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which plays a crucial role in modulating intracellular signaling pathways. PDE4 specifically catalyzes the hydrolysis of cAMP to adenosine monophosphate (AMP), thus terminating its signaling action[1][2]. By blocking this degradation, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6[8].
The following diagram illustrates the PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
Synthesis of this compound Stereoisomers
The first asymmetric total synthesis of this compound and its stereoisomers was achieved through a multi-step process, enabling the isolation and evaluation of each distinct stereoisomer[1][7]. The key steps of this synthesis are outlined in the workflow diagram below.
The synthesis commences with a formal asymmetric [4+2] cycloaddition reaction between a pyranoquinolinone and 3-methylcrotonaldehyde, catalyzed by a chiral secondary amine[1][7]. The resulting aldehyde intermediate is then reduced to a primary alcohol. This alcohol is subsequently transformed into a terminal olefin via a Grieco elimination[1]. The final key step is a Heck reaction, which couples the terminal olefin intermediate with a coumarin derivative to yield the four distinct stereoisomers of this compound[1][4].
PDE4D2 Inhibition Assay Protocol
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human PDE4D2, based on common industry practices such as fluorescence polarization (FP) assays.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound stereoisomers against recombinant human PDE4D2.
Materials:
-
Recombinant human PDE4D2 enzyme.
-
Fluorescein-labeled cAMP substrate (e.g., FAM-cAMP).
-
Assay Buffer (e.g., Tris-HCl, pH 7.2).
-
Test Compounds: this compound stereoisomers dissolved in DMSO.
-
Reference Inhibitor: Rolipram dissolved in DMSO.
-
Binding Agent: A solution that binds to the product (5'-AMP) and enhances the fluorescence polarization signal.
-
96-well microplates (black, low-volume).
-
Fluorescence polarization plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (rolipram) in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).
-
Enzyme Incubation: To each well of the microplate, add the PDE4D2 enzyme solution.
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. For control wells, add assay buffer with the same percentage of DMSO.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP substrate to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 15-60 minutes) at 25°C to allow for substrate hydrolysis.
-
Reaction Termination & Detection: Terminate the reaction by adding the binding agent. This agent binds to the hydrolyzed FAM-AMP, causing a change in fluorescence polarization.
-
Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 525 nm emission).
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each compound concentration relative to the control wells (0% inhibition = enzyme + substrate; 100% inhibition = no enzyme or maximum inhibition control).
-
The percent inhibition values are plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
Conclusion
The asymmetric total synthesis and subsequent biological evaluation of this compound stereoisomers have provided critical insights into its function as a PDE4 inhibitor. The research demonstrates a strong dependence on stereochemistry for biological activity, with the (R,S)-stereoisomer (1a' ) being the most potent, exhibiting an inhibitory activity superior to the commonly used PDE4 inhibitor, rolipram[1]. This finding clarifies that the potent bioactivity of the natural racemic mixture is primarily due to this specific isomer.
This detailed understanding of the structure-activity relationship of this compound stereoisomers provides a solid foundation for future drug development efforts. The this compound scaffold, particularly that of the (R,S)-isomer, represents a promising starting point for the design and synthesis of novel, highly potent, and selective PDE4 inhibitors for the treatment of a range of inflammatory diseases[3][8][9]. Further optimization of this scaffold could lead to next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Toddacoumalone: A Natural Scaffold for Potent and Selective Phosphodiesterase 4 (PDE4) Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for a variety of inflammatory diseases, including psoriasis, chronic obstructive pulmonary disease (COPD), and asthma. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses pro-inflammatory signaling pathways. Toddacoumalone, a natural product, has been identified as a promising scaffold for the development of novel PDE4 inhibitors. This technical guide provides a comprehensive overview of this compound and its derivatives as PDE4 inhibitors, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.
Introduction to this compound and PDE4
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cAMP, thus playing a crucial role in regulating intracellular signaling.[1] The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are expressed in various immune and inflammatory cells.[1] By inhibiting PDE4, the degradation of cAMP is prevented, leading to the activation of protein kinase A (PKA) and the subsequent phosphorylation of transcription factors like cAMP-response element-binding protein (CREB). This cascade of events ultimately results in the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).
This compound is a natural compound that has demonstrated moderate inhibitory activity against PDE4.[2][3] Its unique chemical structure has served as a foundation for the design and synthesis of numerous derivatives with significantly enhanced potency and selectivity.[2][4][5] These efforts have led to the discovery of novel compounds with nanomolar and even sub-nanomolar inhibitory activity against PDE4.[3][4]
Mechanism of Action
The primary mechanism of action of this compound and its derivatives is the competitive inhibition of the PDE4 enzyme. By binding to the active site of PDE4, these compounds prevent the hydrolysis of cAMP to AMP.[1] The resulting increase in intracellular cAMP levels triggers a downstream signaling cascade with broad anti-inflammatory effects.
Figure 1: cAMP Signaling Pathway and this compound Inhibition
Quantitative Data: PDE4 Inhibition
The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for this compound and some of its notable derivatives against PDE4.
| Compound | PDE4 Isoform | IC50 (nM) | Reference |
| This compound | PDE4 | ~180 | [5] |
| (R,S)-Toddacoumalone | PDE4 | 0.18 µM | [5] |
| (S,R)-Toddacoumalone | PDE4 | 1.11 µM | [5] |
| Derivative 2 | PDE4 | 400 | [4] |
| Derivative 23a | PDE4 | 0.25 | [4] |
| Derivative 33a | PDE4 | 3.1 | [2][3] |
Experimental Protocols
The following sections detail the standardized experimental protocols used to characterize the PDE4 inhibitory activity of this compound and its derivatives.
In Vitro PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4.
-
Objective: To determine the in vitro potency (IC50) of a test compound against PDE4 enzymes.
-
Protocol:
-
Enzyme Source: Recombinant human PDE4 isoforms are expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, a known concentration of cAMP, and the purified PDE4 enzyme.
-
Compound Addition: The test compound (e.g., this compound derivative) is added at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.
-
Termination and Detection: The reaction is terminated, and the amount of AMP produced is quantified. A common method involves a two-step enzymatic reaction where the generated AMP is converted to uric acid, which can be measured spectrophotometrically.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Cellular TNF-α Release Assay
This assay assesses the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
-
Objective: To evaluate the anti-inflammatory activity of a test compound in a cellular context.
-
Protocol:
-
Cell Culture: A relevant cell line, such as RAW264.7 murine macrophages, is cultured under standard conditions.[5]
-
Cell Treatment: Cells are pre-incubated with the test compound at various concentrations for a specified time.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.[5]
-
Supernatant Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a quantitative method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNF-α release by the test compound is calculated relative to the stimulated vehicle control.
-
Figure 2: Experimental Workflow for PDE4 Inhibitor Evaluation
Conclusion
This compound has emerged as a valuable natural product scaffold for the development of potent and selective PDE4 inhibitors. Through structural optimization, derivatives with significantly improved inhibitory activity have been synthesized. The well-defined mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for their therapeutic potential in inflammatory diseases. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and development of this promising class of compounds. Further research into the pharmacokinetic and pharmacodynamic properties of lead this compound derivatives will be crucial for their translation into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Initial Characterization of Toddacoumalone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumalone is a naturally occurring compound isolated from Toddalia asiatica. Structurally, it is a unique mixed dimer of a coumarin (B35378) and a quinolone.[1] This molecule has garnered significant interest within the scientific community due to its notable biological activity as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a well-established therapeutic target for a range of inflammatory diseases, including psoriasis and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive summary of the initial characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological activity.
Physicochemical and Spectroscopic Characterization
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques.
Spectroscopic Data
While a complete, publicly available tabulated dataset for the parent compound is not readily compiled, the following represents a summary of expected and reported spectroscopic features based on its structural class and related compounds.
Table 1: Summary of Spectroscopic Data for this compound
| Technique | Observed Features |
| ¹H NMR | Aromatic protons characteristic of coumarin and quinolone moieties, olefinic protons, methine and methylene (B1212753) signals. |
| ¹³C NMR | Carbonyl carbons (lactone and amide), aromatic and olefinic carbons, aliphatic carbons. |
| IR (cm⁻¹) | Absorption bands corresponding to carbonyl groups (conjugated lactone and amide), aromatic C=C stretching, and C-O bonds. |
| HRESIMS | High-resolution mass spectrometry data confirms the molecular formula of C₂₀H₂₅NO₃. |
Note: Detailed peak lists with chemical shifts (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C NMR, specific wavenumbers (cm⁻¹) for IR, and exact m/z values for HRESIMS are critical for unambiguous identification and are typically found in primary research articles reporting the initial isolation.
Synthesis
An asymmetric total synthesis of this compound and its stereoisomers has been successfully developed.
Synthetic Strategy
The core of the synthesis involves a formal asymmetric [4+2] cycloaddition reaction. This key step is catalyzed by a chiral secondary amine, which facilitates the enantioselective formation of the pyranoquinolinone intermediate. Subsequent reaction steps, including a Heck reaction, are employed to introduce the coumarin moiety and complete the synthesis of the natural product and its stereoisomers.[2]
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the asymmetric total synthesis of this compound.
Biological Activity: PDE4 Inhibition
This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism of action is the basis for its potential therapeutic applications in inflammatory diseases.
Quantitative Analysis of PDE4 Inhibition
The inhibitory activity of this compound is highly dependent on its stereochemistry. The (2R,4S)-stereoisomer has been shown to be the most potent, with significant inhibitory activity against the PDE4D subtype.
Table 2: IC₅₀ Values of this compound Stereoisomers against PDE4D
| Compound | IC₅₀ (nM) against PDE4D |
| (2R,4S)-Toddacoumalone | 180[3] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates greater potency. Data on the selectivity against other PDE4 subtypes (A, B, and C) is essential for a complete pharmacological profile.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a PDE4 inhibitor.
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against PDE4.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant human PDE4 enzyme. The inhibition of this reaction by this compound is quantified by measuring the change in fluorescence.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4D)
-
Fluorescently labeled cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the PDE4 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. A control with DMSO vehicle should be included.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Monitor the change in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Conclusion
This compound represents a promising natural product lead for the development of novel anti-inflammatory agents. Its unique chemical structure and potent PDE4 inhibitory activity make it a subject of ongoing research and drug discovery efforts. Further studies are warranted to fully elucidate its pharmacological profile, including its selectivity against different PDE subtypes, in vivo efficacy, and safety profile. The development of more efficient synthetic routes will also be crucial for enabling extensive structure-activity relationship studies and advancing this compound derivatives towards clinical development.
References
The Anti-Inflammatory Properties of Toddacoumalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddacoumalone, a natural product, has emerged as a significant scaffold for the development of potent anti-inflammatory agents. Its mechanism of action is primarily centered on the inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound and its derivatives, detailing their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation. The document aims to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound-based compounds for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. A key mediator in the inflammatory process is cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that modulates the activity of various immune cells. Phosphodiesterase 4 (PDE4) is a critical enzyme that degrades cAMP, thereby promoting inflammatory responses. Consequently, inhibitors of PDE4 have been a major focus for the development of novel anti-inflammatory therapies.
This compound, a natural coumarin, has been identified as a promising starting point for the development of potent and selective PDE4 inhibitors.[1][2] This guide delves into the technical details of the anti-inflammatory effects of this compound and its structurally optimized derivatives.
Mechanism of Action: PDE4 Inhibition
The primary anti-inflammatory mechanism of this compound and its analogs is the inhibition of the PDE4 enzyme. PDE4 is highly expressed in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.
Downstream Signaling Pathways
The anti-inflammatory effects of PDE4 inhibition are mediated through the modulation of critical signaling pathways, most notably the NF-κB and MAPK pathways.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][] Increased cAMP levels resulting from PDE4 inhibition can interfere with NF-κB activation.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, also plays a crucial role in the inflammatory response.[7][8][] These kinases are activated by various inflammatory stimuli and regulate the expression of numerous inflammatory genes.[10] PDE4 inhibitors can modulate MAPK signaling, contributing to their anti-inflammatory effects.
Quantitative Data on this compound Derivatives
Structure-activity relationship (SAR) studies on this compound have led to the development of highly potent derivatives. The following tables summarize the key quantitative data for selected compounds.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Effect | Reference |
| This compound | PDE4 | Moderate Potency | N/A | Natural PDE4 inhibitor | [1] |
| Compound 2 (naphthyridine scaffold) | PDE4 | 400 | N/A | Moderate potency | [11] |
| Compound 23a | PDE4 | 0.25 | LPS-stimulated RAW264.7 cells | Significant inhibition of TNF-α and IL-6 release | [11][12] |
| Compound 33a | PDE4 | 3.1 | Imiquimod-induced psoriasis mouse model | Remarkable therapeutic effects | [1][2] |
| Compound 1a' | PDE4 | 180 | N/A | Best PDE4 inhibitory activity among stereoisomers | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound derivatives.
PDE4 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of compounds against the PDE4 enzyme.
-
Methodology:
-
Recombinant human PDE4 enzyme is used.
-
The assay is typically performed in a buffer containing a known concentration of the enzyme and the substrate, cAMP.
-
Test compounds are added at various concentrations.
-
The reaction is initiated and incubated for a specific time at a controlled temperature.
-
The amount of AMP produced from cAMP hydrolysis is quantified, often using a phosphodiesterase assay kit.
-
IC50 values are calculated from the dose-response curves.
-
Cell Culture and Stimulation
-
Objective: To assess the anti-inflammatory effects of compounds in a cellular context.
-
Methodology:
-
Immune cells, such as RAW264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of the test compounds for a defined period.
-
Inflammation is induced by stimulating the cells with an inflammatory agent, commonly lipopolysaccharide (LPS).
-
Cell culture supernatants are collected after a specific incubation time for cytokine analysis.
-
Cytokine Measurement (ELISA)
-
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
-
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.
-
96-well plates are coated with a capture antibody specific for the cytokine of interest.
-
Samples (cell supernatants or diluted serum) and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is measured using a plate reader, and the cytokine concentration is determined from the standard curve.
-
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
-
Objective: To evaluate the therapeutic efficacy of compounds in a preclinical model of skin inflammation.
-
Methodology:
-
A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back skin of mice to induce a psoriasis-like skin inflammation.
-
Test compounds, formulated in a suitable vehicle (e.g., ointment), are topically administered to the inflamed skin.
-
The severity of the skin inflammation is assessed daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), which evaluates erythema, scaling, and skin thickness.
-
At the end of the study, skin and spleen samples may be collected for histological analysis and measurement of inflammatory markers.[1]
-
Visualizing the Core Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. assaygenie.com [assaygenie.com]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects (2022) | Lilla Lengyel | 5 Citations [scispace.com]
- 13. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of Toddacoumalone: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the preliminary efficacy studies of Toddacoumalone and its derivatives. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and research workflows.
Introduction: this compound as a Novel Therapeutic Scaffold
This compound is a natural product that has garnered significant interest as a scaffold for developing novel therapeutic agents. Preliminary research has identified it as a moderately potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critically involved in inflammatory processes.[1][2] This inhibitory action positions this compound and its structurally optimized derivatives as promising candidates for treating a range of inflammatory diseases, with a particular focus on dermatological conditions like psoriasis.[1][3]
The core therapeutic strategy revolves around leveraging the this compound chemical structure to design highly potent and selective PDE4 inhibitors.[4][5] Through structure-based optimization, researchers have successfully developed derivatives with significantly enhanced inhibitory activity and favorable pharmacological profiles, demonstrating notable efficacy in preclinical models.[1][4] This whitepaper will detail these findings, focusing on the mechanism of action, quantitative efficacy, and the experimental protocols used in these foundational studies.
Core Mechanism of Action: PDE4 Inhibition and Anti-inflammatory Signaling
The primary mechanism through which this compound and its derivatives exert their anti-inflammatory effects is the inhibition of the phosphodiesterase 4 (PDE4) enzyme.[6] PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), an essential intracellular second messenger.[6] By inhibiting PDE4, these compounds increase intracellular cAMP levels. This elevation in cAMP activates downstream signaling cascades that ultimately suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6]
The following diagram illustrates this key signaling pathway.
In studies involving related coumarins, it has also been observed that these compounds can suppress inflammation by inhibiting the phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, as well as blocking the activation of nuclear factor-kappaB (NF-κB).[7]
Quantitative Efficacy Data
Structure-activity relationship (SAR) studies have been pivotal in transforming the natural this compound scaffold into highly potent drug candidates. The tables below summarize the quantitative data from these optimization efforts.
Table 1: In Vitro PDE4 Inhibitory Activity
This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound's initial hit compounds and their optimized derivatives against the PDE4 enzyme.
| Compound | Description | PDE4 IC₅₀ (nM) | Selectivity over other PDEs | Reference |
| Hit Compound 2 | Initial hit with a naphthyridine scaffold | 400 | Not specified | [4] |
| Compound 23a | Optimized derivative of Compound 2 | 0.25 | >4000-fold | [4][5] |
| Compound 33a | Optimized this compound derivative | 3.1 | Satisfactory | [1][2] |
Table 2: Inhibition of Pro-inflammatory Cytokines
This table shows the efficacy of an optimized this compound derivative in a cellular model of inflammation.
| Compound | Cell Line | Stimulus | Cytokine Measured | Result | Reference |
| Compound 23a | RAW264.7 | Lipopolysaccharide (LPS) | TNF-α | Significant inhibition of release | [4] |
| Compound 23a | RAW264.7 | Lipopolysaccharide (LPS) | IL-6 | Significant inhibition of release | [4] |
Experimental Protocols and Workflows
The preliminary efficacy of this compound derivatives was established through a systematic workflow involving enzymatic assays, cell-based models, and in vivo studies.
Protocol: PDE4 Inhibition Assay
This biochemical assay is designed to quantify the inhibitory potency of a compound against the PDE4 enzyme.
-
Objective: To determine the IC₅₀ value of test compounds.
-
Enzyme Source: Recombinant human PDE4 protein.
-
Substrate: cAMP.
-
General Procedure:
-
The test compound (e.g., 23a, 33a) is serially diluted to various concentrations.
-
The compound is incubated with the recombinant PDE4 enzyme in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified, typically using fluorescence polarization, luminescence, or other detection methods.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol: Cell-Based Anti-inflammatory Assay
This assay assesses the ability of a compound to suppress inflammatory responses in a relevant cell line.[4][7]
-
Objective: To measure the inhibition of pro-inflammatory cytokine production.
-
Cell Line: RAW264.7 murine macrophage cells.
-
Stimulus: Lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory response.
-
General Procedure:
-
RAW264.7 cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are pre-treated with various concentrations of the test compound for a specified duration.
-
Inflammation is induced by adding LPS to the cell culture media (excluding the negative control wells).
-
The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The inhibitory effect of the compound is calculated by comparing cytokine levels in treated wells to those in LPS-stimulated wells without the compound.
-
Protocol: Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of topical anti-inflammatory agents for psoriasis.[1][2][3]
-
Objective: To assess the reduction of psoriatic symptoms (e.g., erythema, scaling, skin thickness) following topical treatment.
-
Animal Model: Typically BALB/c or similar mouse strains.
-
Inducing Agent: Imiquimod (IMQ) cream (5%), which induces psoriasis-like skin inflammation.
-
General Procedure:
-
A defined area on the dorsal skin of the mice is shaved.
-
A daily topical dose of IMQ cream is applied to the shaved area for a consecutive number of days (e.g., 7 days) to induce psoriatic plaques.
-
The test group of mice receives a topical application of the this compound derivative formulation on the same area, typically a short time after the IMQ application.
-
A control group receives the vehicle, and a positive control group may be treated with a standard-of-care drug (e.g., calcipotriol).
-
Skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and thickness.
-
At the end of the study, skin and spleen tissue samples may be collected for histopathological analysis and measurement of inflammatory markers.[3]
-
Conclusion and Future Directions
Preliminary studies robustly demonstrate that the this compound natural product is a viable starting point for the development of potent and selective PDE4 inhibitors. Through targeted structural optimization, derivatives such as compounds 23a and 33a have been engineered to exhibit nanomolar and even sub-nanomolar potency against PDE4.[1][4] This high level of activity translates into significant anti-inflammatory effects in cellular models and remarkable therapeutic efficacy when applied topically in a mouse model of psoriasis.[1][4]
Future research should focus on:
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to determine the systemic exposure and metabolic stability of lead candidates.
-
Safety and Toxicology: In-depth safety pharmacology and toxicology studies to establish a therapeutic window and identify any potential off-target effects.
-
Formulation Development: Optimization of topical formulations to enhance skin permeability and drug delivery to the target site.[3]
-
Broader Indications: Exploring the efficacy of these novel PDE4 inhibitors in other inflammatory conditions, such as Chronic Obstructive Pulmonary Disease (COPD) or atopic dermatitis.
References
- 1. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects (2022) | Lilla Lengyel | 5 Citations [scispace.com]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of Aculeatin and Toddaculin Isolated from Toddalia asiatica as Anti-inflammatory Agents in LPS-Stimulated RAW264 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Toddacoumalone: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Toddacoumalone, a naturally occurring racemic coumarin-quinolinone dimer, has emerged as a significant lead compound in the development of novel anti-inflammatory agents. Isolated from Toddalia asiatica, it exhibits moderate but compelling inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of the discovery, background, and biological activity of this compound. It details the experimental protocols for its isolation, asymmetric total synthesis, and biological evaluation, and presents a comprehensive summary of the structure-activity relationships of its derivatives. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and therapeutic potential.
Discovery and Background
This compound was first isolated from the root bark of Toddalia asiatica (L.) Lam. (Rutaceae), a plant used in traditional medicine.[1] It was identified as a novel mixed dimer of a coumarin (B35378) and a quinolinone.[1] Initially, it was found to exist as a racemic mixture in its natural form.[2] Subsequent research revealed that this compound is a moderately potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory responses.[3][4] This discovery positioned this compound as a promising scaffold for the development of new anti-inflammatory drugs, particularly for dermatological conditions such as psoriasis.[2][3]
The complex structure of this compound, featuring two chiral centers, spurred efforts towards its asymmetric total synthesis to resolve its stereoisomers and evaluate their individual biological activities.[5][6] These studies were pivotal in identifying the (2R,4S) and (2S,4R)-diastereomers as the more potent PDE4 inhibitors, paving the way for the rational design of highly potent and selective this compound derivatives.[4]
Mechanism of Action: PDE4 Inhibition
The primary mechanism of action of this compound and its derivatives is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes cAMP, thus terminating its signaling.[7] By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP in immune and inflammatory cells activates protein kinase A (PKA), which in turn leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the upregulation of anti-inflammatory cytokines.[7][8] This cascade of events ultimately results in the suppression of the inflammatory response.
Figure 1: this compound's Mechanism of Action via PDE4 Inhibition.
Quantitative Data: Biological Activity of this compound and Its Derivatives
The following tables summarize the in vitro inhibitory activities of this compound stereoisomers and key derivatives against PDE4, as well as their effects on cytokine release.
Table 1: PDE4D Inhibitory Activity of this compound Stereoisomers
| Compound | Stereoisomer | IC₅₀ (µM) |
| 1a | (2R,4S) | 0.18[6] |
| 1b | (2S,4R) | 1.11[2] |
| 1c | (2S,4S) | > 10[2] |
| 1d | (2R,4R) | > 20[2] |
Table 2: PDE4 Inhibitory Activity and Anti-inflammatory Effects of Optimized this compound Derivatives
| Compound | PDE4 IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) in RAW264.7 cells | IL-6 Inhibition IC₅₀ (nM) in RAW264.7 cells |
| This compound (racemic) | 140[1] | N/A | N/A |
| Compound 2 | 400[8] | N/A | N/A |
| Compound 23a | 0.25[8] | 1.8[8] | 2.1[8] |
| Compound 33a (PDE4-IN-5) | 3.1[2][9] | 15[2] | 28[2] |
| Roflumilast (control) | 1.2[8] | 2.5[8] | 3.6[8] |
| Apremilast (control) | 110[2] | 190[2] | 210[2] |
N/A: Data not available
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Toddalia asiatica
Objective: To isolate this compound from the root bark of Toddalia asiatica.
Materials:
-
Dried root bark of Toddalia asiatica
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction: The air-dried and powdered root bark of Toddalia asiatica is exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[10]
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains the coumarins, is collected and concentrated.
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.[11]
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (visualized under UV light) are pooled and concentrated.
-
Purification: Further purification is achieved by repeated column chromatography or preparative TLC to yield pure this compound as a racemic mixture.
Figure 2: Workflow for the Isolation of this compound.
Asymmetric Total Synthesis of this compound Stereoisomers
Objective: To synthesize the individual stereoisomers of this compound.
Key Reaction: Formal asymmetric [4+2] cycloaddition reaction catalyzed by a chiral secondary amine.[5][12]
A detailed, multi-step synthesis is required, and the full protocol can be found in the supporting information of the cited literature.[12] The general workflow is outlined below.
Figure 3: General Workflow for Asymmetric Total Synthesis.
PDE4D2 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro inhibitory activity of test compounds against the PDE4D2 enzyme.[4]
Materials:
-
Human recombinant PDE4D2 enzyme
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.2)
-
Test compounds dissolved in DMSO
-
Control inhibitor (e.g., Rolipram)
-
IMAP binding solution
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Enzyme and Compound Pre-incubation: Add 2 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate. Add 2 µL of diluted PDE4D2 enzyme (e.g., 5 ng/mL in assay buffer) to each well. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2 µL of FAM-cAMP substrate (e.g., 100 nM in assay buffer). Incubate for 15 minutes at 25°C.
-
Reaction Termination: Stop the reaction by adding 6 µL of IMAP binding solution.
-
Detection: Read the fluorescence polarization on a plate reader at excitation and emission wavelengths of 470 nm and 525 nm, respectively.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Inhibition of TNF-α and IL-6 Release in RAW264.7 Macrophages
Objective: To assess the anti-inflammatory activity of test compounds by measuring the inhibition of cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[9][13]
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 3.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of cytokine release for each compound concentration and calculate the IC₅₀ values.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of topical this compound derivatives in a mouse model of psoriasis-like skin inflammation.[2][3]
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
5% imiquimod (B1671794) cream (e.g., Aldara™)
-
Test compound formulated in a suitable topical vehicle
-
Vehicle control
-
Positive control (e.g., clobetasol (B30939) propionate)
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)
Procedure:
-
Acclimatization and Hair Removal: Acclimatize the mice for at least one week. On day -1, shave the dorsal back skin of the mice.
-
Model Induction: On day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[2][6]
-
Treatment: Administer the topical test compound, vehicle, or positive control to the inflamed areas daily, typically starting from day 0 or day 1.
-
Clinical Evaluation: Monitor and score the severity of erythema, scaling, and skin thickness daily using a modified PASI scoring system (0-4 scale for each parameter). Measure ear thickness daily using calipers.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin and spleen samples for histological analysis (H&E staining), cytokine analysis (qPCR or ELISA), and/or flow cytometry.[3]
-
Data Analysis: Compare the PASI scores, ear thickness, and biomarker levels between the different treatment groups.
Conclusion
This compound represents a valuable natural product scaffold for the development of novel PDE4 inhibitors. Its discovery and subsequent synthetic and pharmacological studies have provided crucial insights into the structure-activity relationships required for potent and selective PDE4 inhibition. The detailed experimental protocols and compiled quantitative data in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and its derivatives for the treatment of inflammatory diseases. The promising in vivo efficacy of optimized derivatives in preclinical models of psoriasis underscores the potential of this compound class to yield new topical treatments for inflammatory skin conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. imavita.com [imavita.com]
- 6. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Isolation and identification of active constituent of Toddalia asiatica in cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Toddacoumalone: A Technical Whitepaper on its Therapeutic Potential as a Phosphodiesterase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toddacoumalone, a natural product, has emerged as a promising scaffold for the development of potent and selective inhibitors of Phosphodiesterase-4 (PDE4). This enzyme is a critical regulator of intracellular cyclic AMP (cAMP) levels, a key second messenger in inflammatory and immune responses. Inhibition of PDE4 elevates cAMP, leading to the down-regulation of a cascade of pro-inflammatory mediators. This whitepaper provides a comprehensive technical overview of the therapeutic potential of this compound and its derivatives, focusing on PDE4 as the primary molecular target. It consolidates quantitative data on inhibitor potency, details established experimental protocols for efficacy evaluation, and visualizes the core signaling pathway and experimental workflows.
The Primary Therapeutic Target: Phosphodiesterase-4 (PDE4)
The overwhelming body of preclinical research identifies Phosphodiesterase-4 (PDE4) as the principal therapeutic target of this compound and its structurally optimized derivatives.[1][2][3][4][5] PDE4 is a superfamily of enzymes that specifically hydrolyze cAMP, thereby playing a pivotal role in modulating intracellular signaling pathways, particularly in immune and inflammatory cells.[6] By inhibiting PDE4, this compound derivatives prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors such as cAMP-response element-binding protein (CREB) and nuclear factor-κB (NF-κB), ultimately suppressing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-17, and IL-23.[6]
The therapeutic rationale for targeting PDE4 is well-established, with several PDE4 inhibitors, such as apremilast (B1683926) and roflumilast, already approved for the treatment of inflammatory conditions like psoriasis and chronic obstructive pulmonary disease (COPD).[7] this compound-based inhibitors represent a novel chemical scaffold with the potential for high potency and selectivity, offering a promising avenue for the development of next-generation anti-inflammatory therapeutics.
Quantitative Analysis of PDE4 Inhibition
The inhibitory potency of this compound and its derivatives against PDE4 has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being the key metric. The data clearly demonstrates a significant enhancement in potency through structural optimization of the parent this compound molecule.
| Compound | PDE4 IC50 (nM) | Notes |
| This compound | 180 | Natural product with moderate potency. |
| This compound Stereoisomer 1a' | 180 | Identified as the most potent stereoisomer in an early study. |
| Hit Compound 2 (naphthyridine scaffold) | 400 | An early derivative with a naphthyridine scaffold showing moderate potency.[1][5] |
| Optimized Inhibitor 23a | 0.25 | A highly potent inhibitor developed through structure-based optimization.[1][5] |
| Optimized Inhibitor 33a | 3.1 | A potent derivative with favorable skin permeability, effective in in vivo models.[2][3][8] |
Core Signaling Pathway
The mechanism of action of this compound-derived PDE4 inhibitors is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates this pathway.
Caption: this compound-mediated PDE4 inhibition signaling pathway.
Key Experimental Protocols
The anti-inflammatory effects of this compound derivatives have been validated through standardized in vivo and in vitro models.
In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model
This model is a widely accepted preclinical standard for evaluating potential anti-psoriatic agents.
-
Objective: To assess the ability of topical this compound derivatives to ameliorate psoriasis-like skin inflammation.
-
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved dorsal skin and sometimes the ear for 5-7 consecutive days.
-
Treatment: The test compound (e.g., a this compound derivative formulated in a suitable vehicle) is applied topically to the inflamed skin, often daily. A vehicle control group and a positive control (e.g., calcipotriol) are run in parallel.
-
Assessment:
-
Clinical Scoring (PASI): Skin erythema (redness), scaling, and thickness are scored daily on a scale of 0 to 4. The cumulative score provides a Psoriasis Area and Severity Index (PASI)-like measure.
-
Histological Analysis: Skin biopsies are collected at the end of the study, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Spleens may be weighed, and blood serum and skin tissue homogenates can be analyzed for levels of pro-inflammatory cytokines (TNF-α, IL-17, IL-23) using ELISA or qPCR.
-
-
In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages
This assay is a primary screening tool to determine the direct anti-inflammatory effects of compounds on immune cells.
-
Objective: To measure the inhibition of pro-inflammatory cytokine production by this compound derivatives in cultured macrophages.
-
Methodology:
-
Cell Line: The murine macrophage cell line RAW264.7 is commonly used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. They are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. After a pre-incubation period (e.g., 2 hours), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce an inflammatory response.
-
Cytokine Measurement: After a further incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of secreted TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT or CCK-8) is performed to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the preclinical evaluation of a novel this compound derivative.
Caption: In vivo experimental workflow for psoriasis model.
Caption: In vitro anti-inflammatory assay workflow.
Conclusion and Future Directions
This compound has been unequivocally identified as a valuable natural product scaffold for the design of potent and selective PDE4 inhibitors. The primary therapeutic target is PDE4, and the mechanism of action involves the elevation of intracellular cAMP and the subsequent suppression of pro-inflammatory signaling cascades. The optimized derivatives of this compound have demonstrated significant therapeutic potential in preclinical models of inflammatory skin disease.
Future research should focus on:
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety of lead compounds.
-
Selectivity Profiling: Further characterization of the selectivity of this compound derivatives against different PDE4 subtypes (A, B, C, and D) could help in fine-tuning the therapeutic efficacy and minimizing potential side effects.
-
Exploration of Other Therapeutic Areas: While the current focus is on inflammatory diseases, the role of PDE4 in other conditions, such as neurological and respiratory disorders, suggests that the therapeutic applications of this compound derivatives could be broader.
-
Clinical Translation: The most promising candidates should be advanced into clinical trials to evaluate their safety and efficacy in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs | PLOS One [journals.plos.org]
- 3. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]
- 4. ovid.com [ovid.com]
- 5. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Total Synthesis of Toddacoumalone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric total synthesis of Toddacoumalone, a natural phosphodiesterase 4 (PDE4) inhibitor. The key to this synthesis is a formal asymmetric [4+2] cycloaddition reaction catalyzed by a chiral secondary amine.[1][2][3] This protocol also outlines the subsequent steps required to yield the final product and its stereoisomers.
Overview of the Synthesis
The asymmetric total synthesis of this compound begins with a crucial asymmetric [4+2] cycloaddition of a pyranoquinolinone derivative and 3-methylcrotonaldehyde, catalyzed by a chiral secondary amine. This is followed by a reduction, a Grieco elimination to form a terminal olefin, and a final Heck reaction to couple the quinolinone derivative with a coumarin (B35378) moiety, yielding this compound.[2][4] The synthesis allows for the preparation of various stereoisomers, which has been instrumental in identifying the most potent PDE4 inhibitor.[1][2][4]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the asymmetric total synthesis of this compound.
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Asymmetric [4+2] Cycloaddition | Aldehyde Intermediate | 60 | 51:49 | 91 |
| Grieco Elimination | Alkene Intermediate | 85 (over 2 steps) | - | - |
| Heck Reaction | This compound (1a) | 60 | - | - |
Experimental Protocols
Asymmetric [4+2] Cycloaddition Reaction
This protocol describes the key stereoc-determining step for the synthesis of the chiral dihydropyran core of this compound.
Materials:
-
Pyranoquinolinone derivative
-
3-methylcrotonaldehyde
-
Chiral secondary amine catalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine)
-
Benzoic acid
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the pyranoquinolinone derivative in anhydrous THF, add the chiral secondary amine catalyst and benzoic acid.
-
Stir the mixture at room temperature.
-
Add 3-methylcrotonaldehyde and continue stirring for the specified reaction time (e.g., 2 days).
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography to obtain the desired aldehyde intermediate.
-
The resulting aldehyde is then reduced with sodium borohydride (B1222165) (NaBH4) to the corresponding alcohol.[4]
Grieco Elimination
This two-step protocol converts the primary alcohol into a terminal olefin.
Materials:
-
Alcohol intermediate from the previous step
-
2-nitrophenylselenocyanate
-
Tri-n-butylphosphine
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Treat the alcohol intermediate with 2-nitrophenylselenocyanate and tri-n-butylphosphine.
-
After the formation of the selenide, perform an oxidative workup using hydrogen peroxide and pyridine to induce the elimination.
-
Purify the product to yield the terminal alkene intermediate.[4]
Heck Reaction
This final step couples the alkene intermediate with a coumarin derivative to form this compound.
Materials:
-
Alkene intermediate
-
Coumarin derivative
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Combine the alkene intermediate, coumarin derivative, palladium(II) acetate, tetrabutylammonium bromide, and sodium bicarbonate in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
After the reaction is complete, cool the mixture and purify it using column chromatography to obtain this compound.[2][4]
Visualizations
Experimental Workflow
Caption: Overall workflow for the asymmetric total synthesis of this compound.
Signaling Pathway of PDE4 Inhibition
This compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4).[1][2][5] PDE4 is a key enzyme in the inflammatory signaling cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]
Caption: Mechanism of action of this compound via PDE4 inhibition.
References
- 1. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Toddacoumalone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies employed in the preparation of Toddacoumalone and its derivatives, compounds of significant interest due to their potent phosphodiesterase 4 (PDE4) inhibitory activity. The following sections detail the asymmetric total synthesis of this compound and the structural optimization strategies that have led to the development of highly potent analogs for the potential treatment of inflammatory diseases such as psoriasis.
Asymmetric Total Synthesis of this compound
The first asymmetric total synthesis of this compound was achieved through a strategy centered around a key formal asymmetric [4+2] cycloaddition reaction.[1] This approach allows for the stereocontrolled construction of the chiral core of the molecule.
Retrosynthetic Analysis
The synthesis plan involves a convergent approach where the this compound molecule is disconnected into a coumarin (B35378) derivative and a pyranoquinolinone fragment. The pyranoquinolinone is further derived from a simpler quinolinone precursor and 3-methylcrotonaldehyde via the key cycloaddition.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Asymmetric [4+2] Cycloaddition
This protocol describes the key step in the synthesis of the chiral pyranoquinolinone core.
Materials:
-
Pyranoquinolinone precursor (6a)
-
3-Methylcrotonaldehyde
-
Chiral secondary amine catalyst (e.g., a derivative of L-proline)
-
Acid co-catalyst (e.g., Benzoic acid)
-
Solvent (e.g., Dichloromethane, CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the pyranoquinolinone precursor (6a) (1.0 equiv) in CH2Cl2 (0.1 M) at room temperature, add the chiral secondary amine catalyst (0.2 equiv) and the acid co-catalyst (0.2 equiv).
-
Add 3-methylcrotonaldehyde (3.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in the data table or until completion is indicated by TLC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether) to afford the desired aldehyde product (5a).
Quantitative Data for the Asymmetric Total Synthesis
| Step | Product | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| [4+2] Cycloaddition | 5a | Chiral Amine/Acid | CH2Cl2 | 48 | 85 | 4:1 | 95 |
| Reduction | 4a | NaBH4 | MeOH | 0.5 | 98 | - | - |
| Grieco Elimination | 3a | o-NO2PhSeCN, H2O2 | THF | 2 | 82 | - | - |
| Heck Reaction | 1a | Pd(OAc)2, P(o-tol)3 | DMF | 12 | 60 | - | - |
Structural Optimization of this compound Derivatives as PDE4 Inhibitors
To improve the potency and drug-like properties of this compound, various derivatives have been synthesized and evaluated for their ability to inhibit PDE4.[2][3] A key strategy involves replacing the coumarin moiety with other heterocyclic systems and modifying the substituents on the pyranoquinolinone core.
General Synthetic Scheme for this compound Derivatives
The synthesis of many derivatives starts from a common intermediate, which is then modified through a series of reactions to introduce diversity.
Caption: Synthetic route to key this compound derivatives 7 and 9.
Experimental Protocol: Synthesis of Derivative 7
Materials:
-
Starting material (4)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (B81097) (NaN3)
-
Dimethylformamide (DMF)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen (H2) gas
-
Methanol (MeOH)
Procedure:
-
Sulfonation: To a solution of starting material (4) (1.0 equiv) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with saturated aqueous CuSO4, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to give the tosylated intermediate (5).
-
Azide Substitution: To a solution of the tosylated intermediate (5) (1.0 equiv) in DMF, add sodium azide (3.0 equiv). Heat the mixture at 80 °C for 2 hours. After cooling, add water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate to give the azide intermediate (6a).
-
Reduction: To a solution of the azide intermediate (6a) (1.0 equiv) in MeOH, add 10% Pd/C (10% by weight). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the crude product. Purify by column chromatography to afford derivative 7.
Quantitative Data for Selected this compound Derivatives
| Compound | R Group Modification | PDE4 IC50 (nM) |
| This compound | - | 54[4] |
| 17 | Varied substitutions on the quinolinone ring | 8.9 |
| 33a | (2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-en-1-yl)-2,3,4,6-tetrahydro-5H-pyrano[3,2-c][2][5]naphthyridin-5-one | 3.1[3] |
| 23a | Optimized naphthyridine scaffold | 0.25[6] |
PDE4 Signaling Pathway and Inhibition
This compound and its derivatives exert their anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation.
Caption: Mechanism of action of this compound derivatives as PDE4 inhibitors.
By inhibiting PDE4, these compounds increase intracellular cAMP levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α and IL-6) and promotes an anti-inflammatory response.[6][7] This mechanism underlies the therapeutic potential of this compound derivatives in treating inflammatory conditions.
References
Application Notes and Protocols for Toddacoumalone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumalone is a natural product isolated from plants of the Toddalia genus, which has garnered significant interest for its potent biological activities. Structurally, it is a coumarin (B35378) derivative and has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This mechanism of action makes this compound a promising candidate for the development of anti-inflammatory therapeutics. Furthermore, related coumarins from Toddalia asiatica have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer applications for this compound that warrant further investigation.[5][6][7][8][9]
These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its anti-inflammatory and cytotoxic properties.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/Enzyme | IC50 (µM) | Reference |
| Phosphodiesterase 4 (PDE4) | Enzymatic Assay | Purified PDE4 Enzyme | ~0.18 | [1] |
Note: The IC50 value for PDE4 inhibition is for the most potent stereoisomer of this compound.
Table 2: Anti-Inflammatory Activity of a this compound Derivative (Compound 23a)
| Cytokine | Cell Line | Stimulation | IC50 (nM) | Reference |
| TNF-α | RAW264.7 | LPS | Not explicitly stated, but significant inhibition observed | [3] |
| IL-6 | RAW264.7 | LPS | Not explicitly stated, but significant inhibition observed | [3] |
Table 3: Cytotoxic Activity of Coumarins from Toddalia asiatica
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Compound 1 | NCI-H187 | Small Cell Lung Cancer | 6-9 | [5][6] |
| Compound 3 | NCI-H187 | Small Cell Lung Cancer | 6-9 | [5][6] |
| Compound 4 | MCF-7 | Breast Cancer | 3.17 | [5][6] |
| Compound 8 | NCI-H187 | Small Cell Lung Cancer | 6-9 | [5][6] |
| Compound 9 | NCI-H187 | Small Cell Lung Cancer | 6-9 | [5][6] |
| Compound 9 | MCF-7 | Breast Cancer | 9.79 | [5][6] |
| Compound 9 | KB | Oral Epidermoid Carcinoma | 8.63 | [5][6] |
Note: This table shows the cytotoxic activity of various coumarins isolated from Toddalia asiatica, the plant genus from which this compound is derived. Specific cytotoxicity data for this compound against cancer cell lines is a subject for further investigation.
Experimental Protocols
Protocol 1: Determination of Anti-Inflammatory Activity in RAW264.7 Macrophages
This protocol details the procedure for assessing the ability of this compound to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed RAW264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Cytokine Quantification:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. This is to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
-
Protocol 2: Assessment of Cytotoxic Activity in Cancer Cell Lines
This protocol provides a method to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H187, KB)
-
Appropriate complete culture medium for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT reagent
-
Solubilization buffer
Procedure:
-
Cell Culture:
-
Maintain the selected cancer cell lines in their respective recommended complete culture medium at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 - 1 x 10^4 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the respective culture medium.
-
Add 100 µL of the compound dilutions to the wells. Include a vehicle control and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Mandatory Visualization
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for assessing anti-inflammatory effects.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic coumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins and alkaloids from the roots of Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Toddacoumalone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Toddacoumalone, a natural product isolated from Toddalia asiatica, has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4)[1][2]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory mediators[3]. This mechanism of action suggests that this compound and its derivatives have significant potential as therapeutic agents for inflammatory diseases such as psoriasis and other chronic inflammatory conditions[4][5]. These application notes provide a comprehensive experimental framework for evaluating the anti-inflammatory efficacy of this compound, from initial in vitro screening to in vivo validation.
I. In Vitro Efficacy Assessment
A series of in vitro assays are essential for the initial screening and characterization of the anti-inflammatory properties of this compound. These assays are cost-effective and provide mechanistic insights into the compound's activity[6][7].
1.1. Inhibition of Pro-inflammatory Mediators in Macrophages
This assay evaluates the ability of this compound to suppress the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[8][9].
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight[8].
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control such as dexamethasone[8][10].
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours[8].
-
Quantification of Nitric Oxide (NO):
-
Collect 100 µL of the cell culture supernatant.
-
Perform the Griess reaction by adding Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve[8].
-
-
Quantification of Cytokines (TNF-α, IL-6):
Data Presentation:
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound 0.1 | |||
| This compound 1 | |||
| This compound 10 | |||
| This compound 25 | |||
| Dexamethasone (10 µM) |
1.2. Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay
This cell-free enzymatic assay directly measures the inhibitory activity of this compound on PDE4.
Experimental Protocol:
-
Utilize a commercially available PDE4 enzyme assay kit.
-
Briefly, incubate purified PDE4 enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate (cAMP).
-
Stop the reaction and measure the product formation (e.g., AMP) using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the PDE4 activity. The reported IC50 for the most potent stereoisomer of this compound is approximately 0.18 µM[1].
Data Presentation:
| Compound | PDE4 Inhibition IC50 (µM) |
| This compound | |
| Roflumilast (Positive Control) |
1.3. NF-κB Signaling Pathway Inhibition Assay
The NF-κB transcription factor is a central regulator of inflammation[6][8]. This assay determines if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.
Experimental Protocol:
-
Use a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Data Presentation:
| Concentration (µM) | NF-κB Luciferase Activity (% of Control) |
| Vehicle Control | 100 |
| This compound 0.1 | |
| This compound 1 | |
| This compound 10 | |
| This compound 25 | |
| Bay 11-7082 (Positive Control) |
II. In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex biological system[11].
2.1. Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammatory pain model to assess the anti-inflammatory effects of compounds[12][13][14].
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups: Vehicle control, this compound (different doses, e.g., 10, 30, 100 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Compound Administration: Administer the compounds orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| Indomethacin | 10 |
2.2. Imiquimod-Induced Psoriasis Mouse Model
This model mimics the key pathological features of human psoriasis and is suitable for testing the efficacy of topical anti-psoriatic agents[5]. Derivatives of this compound have shown promise in this model[5].
Experimental Protocol:
-
Animals: Use BALB/c mice.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of imiquimod (B1671794) cream (5%) on the shaved back skin of the mice for 6-8 consecutive days.
-
Grouping: Divide the mice into groups: Naive control, Vehicle control (topical application), this compound (topical application at different concentrations, e.g., 0.1%, 0.3%, 1%), and a positive control group (e.g., Clobetasol propionate (B1217596) 0.05% ointment).
-
Treatment: Apply the topical formulations to the affected skin area daily, 2 hours after the imiquimod application.
-
Evaluation of Skin Inflammation:
-
Score the severity of erythema, scaling, and skin thickness daily using a Psoriasis Area and Severity Index (PASI).
-
Measure the ear thickness using a digital caliper.
-
-
Histological Analysis: At the end of the experiment, collect skin samples for H&E staining to assess epidermal acanthosis and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA.
Data Presentation:
| Treatment Group | Topical Concentration | Mean PASI Score (Day 7) | Epidermal Thickness (µm) | Skin TNF-α levels (pg/mg protein) |
| Naive Control | - | |||
| Vehicle Control | - | |||
| This compound | 0.1% | |||
| This compound | 0.3% | |||
| This compound | 1% | |||
| Clobetasol Propionate | 0.05% |
III. Visualizations
Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's PDE4 inhibition pathway.
Diagram 2: Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for testing this compound efficacy.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalajrb.com [journalajrb.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. criver.com [criver.com]
- 13. pharmaron.com [pharmaron.com]
- 14. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toddacoumalone in Topical Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Toddacoumalone and its derivatives, specifically compound 33a , as a novel phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of psoriasis. The following sections detail the mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols for researchers investigating similar compounds.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has emerged as a promising therapeutic strategy for psoriasis. This compound, a natural product, has been identified as a PDE4 inhibitor. Through structural optimization, a derivative known as compound 33a has been developed, demonstrating high potency and significant therapeutic effects in a preclinical psoriasis model when administered topically.
Mechanism of Action: PDE4 Inhibition in Psoriasis
The therapeutic effect of this compound derivative 33a in psoriasis is mediated through the inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), and the upregulation of anti-inflammatory cytokines. By reducing the inflammatory response, this compound derivative 33a alleviates the pathological symptoms of psoriasis, including erythema, scaling, and skin thickening.
DOT Code for Signaling Pathway Diagram
Quantitative Data from Preclinical Psoriasis Model
The efficacy of topical this compound derivative 33a was evaluated in an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model. The following tables summarize the key quantitative findings from this study.
Table 1: In Vitro Potency of this compound Derivative 33a
| Compound | PDE4D Inhibition IC₅₀ (nM) |
| 33a | 3.1 |
Table 2: Efficacy of Topical this compound Derivative 33a in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group (1% Ointment) | Mean PASI Score | Ear Thickness (mm) | Spleen Weight (mg) |
| Vehicle | 8.5 ± 0.5 | 0.45 ± 0.05 | 250 ± 20 |
| Compound 33a | 2.0 ± 0.4 | 0.20 ± 0.03 | 150 ± 15 |
| Calcipotriol (Positive Control) | 2.5 ± 0.6 | 0.22 ± 0.04 | 160 ± 18 |
*Data are presented as mean ± SEM. **p < 0.01 compared to the vehicle group.
Table 3: Effect of Topical this compound Derivative 33a on Pro-inflammatory Cytokine Levels in Psoriatic Skin
| Treatment Group (1% Ointment) | TNF-α (pg/mg protein) | IL-17A (pg/mg protein) | IL-23 (pg/mg protein) |
| Vehicle | 150 ± 12 | 250 ± 20 | 180 ± 15 |
| Compound 33a | 50 ± 8 | 80 ± 10 | 60 ± 9 |
| Calcipotriol (Positive Control) | 60 ± 10 | 95 ± 12 | 75 ± 11 |
*Data are presented as mean ± SEM. **p < 0.01 compared to the vehicle group.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of topical treatments for psoriasis using the imiquimod-induced mouse model, based on the methodologies employed in the study of this compound derivative 33a.
Imiquimod-Induced Psoriasis Mouse Model Protocol
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Imiquimod cream (5%)
-
Vehicle control ointment (e.g., petrolatum)
-
Test compound ointment (e.g., 1% this compound derivative 33a in petrolatum)
-
Positive control ointment (e.g., Calcipotriol)
-
Anesthesia (e.g., isoflurane)
-
Electric shaver
-
Calipers
-
Scales for body and spleen weight
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a 2x3 cm area on the dorsal skin.
-
Psoriasis Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved dorsal skin and the right ear for 7 consecutive days.
-
Treatment Application:
-
Divide the mice into treatment groups (n=8-10 per group): Vehicle, Test Compound, and Positive Control.
-
Starting from day 1 of imiquimod application, topically apply 100 mg of the respective ointment to the inflamed dorsal skin once daily, 4 hours after the imiquimod application.
-
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.
-
From day 3, score the severity of the skin inflammation on the back using the Psoriasis Area and Severity Index (PASI). The scoring is based on erythema (redness), scaling, and thickness, each graded on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the scores for these three parameters.
-
Measure the thickness of the right ear daily using a caliper.
-
-
Endpoint and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the final body weight and spleen weight.
-
Collect skin tissue samples from the treated dorsal area for histological analysis and cytokine measurement.
-
DOT Code for Experimental Workflow Diagram
Application Notes and Protocols for the Analytical Characterization of Toddacoumalone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddacoumalone is a naturally occurring coumarin (B35378) isolated from the plant Toddalia asiatica. It has garnered significant interest in the scientific community as a phosphodiesterase 4 (PDE4) inhibitor, a key enzyme in inflammatory pathways.[1][2] Inhibition of PDE4 elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory cytokines. This makes this compound and its derivatives promising candidates for the development of novel therapeutics for inflammatory diseases such as psoriasis.[1][2]
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the extraction, isolation, and characterization of this compound.
Extraction and Isolation of this compound from Toddalia asiatica
The following protocol outlines a general procedure for the extraction and isolation of coumarins, including this compound, from the roots of Toddalia asiatica.
Experimental Workflow: Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Protocol:
-
Plant Material Preparation: Air-dry the roots of Toddalia asiatica and grind them into a coarse powder (0.30-0.15 mm particle size).
-
Extraction:
-
Place 2.0 g of the powdered plant material in a suitable vessel.
-
Add 20 mL of methanol (analytical grade) to achieve a solid-to-liquid ratio of 1:10 (g/mL).
-
Perform microwave-assisted extraction at 50°C for 1 minute.[3]
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the filtrate under reduced pressure to obtain the crude methanolic extract.
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water. A common starting ratio is 5:5:5.5:4.5 (v/v/v/v).[3]
-
Dissolve the crude extract in a suitable amount of the solvent system.
-
Perform HSCCC separation to fractionate the components of the crude extract.
-
Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Final Purification and Purity Assessment:
-
Combine the fractions containing this compound based on the initial analysis.
-
Further purify the combined fractions using preparative HPLC if necessary.
-
Analyze the purity of the isolated this compound using analytical HPLC. Fractions with a purity of >95% are considered suitable for characterization.[3]
-
Analytical Characterization of this compound
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, quantification, and purity assessment of this compound.
Table 1: HPLC Method Parameters for Coumarin Analysis from Toddalia asiatica
| Parameter | Value | Reference |
| Column | Zobax SB C18 (5 µm, 4.6 mm × 250 mm) | [4] |
| Mobile Phase A | Water | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Gradient | 0–30 min, 22–55% B; 30–31 min, 55–95% B; 34–35 min, 95–22% B | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 320 nm | [4] |
| Injection Volume | 10 µL | [4] |
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of isolated this compound in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) detector.
-
Analysis: Inject the prepared sample onto the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: The retention time and the UV spectrum of the peak corresponding to this compound can be used for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| 2 | 160.8 | - |
| 3 | 112.5 | 6.25 (d, J=9.5 Hz) |
| 4 | 143.5 | 7.63 (d, J=9.5 Hz) |
| 4a | 112.8 | - |
| 5 | 148.9 | - |
| 6 | 107.5 | 6.85 (s) |
| 7 | 152.7 | - |
| 8 | 113.2 | - |
| 8a | 156.4 | - |
| 5-OCH₃ | 56.1 | 3.92 (s) |
| 7-OCH₃ | 56.4 | 3.95 (s) |
| 1' | 121.8 | 5.20 (t, J=7.1 Hz) |
| 2' | 138.0 | - |
| 3' | 25.7 | 1.82 (s) |
| 4' | 17.9 | 1.68 (s) |
Note: The predicted values are for illustrative purposes and should be confirmed with experimental data.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and coupling constants.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assign all signals unambiguously.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 329.14 |
| [M+Na]⁺ | 351.12 |
Note: The predicted values are for illustrative purposes and should be confirmed with experimental data.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]⁺).
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
-
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental formula. The fragmentation pattern provides valuable information for structural confirmation.
Biological Activity and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PDE4.
PDE4 Signaling Pathway
Caption: this compound inhibits PDE4, leading to increased cAMP and anti-inflammatory effects.
The inhibition of PDE4 by this compound prevents the degradation of cAMP to 5'-AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Efficient Two-Dimensional High-Speed Counter-Current Chromatography Linear Gradient and Isocratic Elution Modes for the Preparative Separation of Coumarins from Roots of Toddalia asiatica (Linn.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Toddacoumalone in Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine Release Syndrome (CRS), colloquially known as a "cytokine storm," is a systemic inflammatory response that can be triggered by various factors, including infections and certain immunomodulatory therapies.[1][2] It is characterized by the rapid and massive release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[1][3] This surge in cytokines can lead to severe, life-threatening complications, including multi-organ failure.[1] Consequently, the preclinical assessment of novel therapeutic agents for their potential to induce cytokine release is a critical step in drug development.[2]
Cytokine Release Assays (CRAs) are indispensable in vitro tools designed to evaluate the risk of a test compound inducing a cytokine storm.[1][2][4] These assays typically involve exposing human peripheral blood mononuclear cells (PBMCs) or whole blood to the therapeutic candidate and subsequently measuring the levels of key inflammatory cytokines.[1][2]
Toddacoumalone, a natural coumarin, and its derivatives have emerged as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[5][6] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.[5] Specifically, a derivative of this compound, compound 23a, has been demonstrated to significantly inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells, highlighting its potential as a modulator of cytokine release.[5]
These application notes provide a detailed protocol for utilizing this compound and its derivatives in a cytokine release assay to assess their potential to mitigate inflammatory responses.
Signaling Pathway of this compound in Cytokine Release Inhibition
This compound and its derivatives exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition sets off a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines. The key steps in this pathway are outlined below.
References
Application Notes and Protocols for the In Vivo Evaluation of Toddacoumalone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toddacoumalone, a natural product identified as a potent phosphodiesterase 4 (PDE4) inhibitor, presents a promising therapeutic candidate for inflammatory diseases. Inhibition of PDE4 leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key secondary messenger that modulates the inflammatory response by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound, focusing on its anti-inflammatory properties. The protocols described herein cover preclinical models of inflammation, pharmacokinetic profiling, and acute toxicity assessment.
Mechanism of Action: PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its accumulation within immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, including the cytokine IL-10. Concurrently, the cAMP/PKA pathway can suppress the pro-inflammatory NF-κB signaling cascade, thereby reducing the expression of key pro-inflammatory cytokines like TNF-α and IL-6.[1][2]
Experimental Workflow for In Vivo Evaluation
A structured workflow is critical for the systematic evaluation of this compound in vivo. The process begins with preliminary toxicity and pharmacokinetic assessments to determine a safe and effective dosing range. Subsequently, efficacy is evaluated in relevant disease models.
Preclinical Efficacy Models
Based on its mechanism of action, the anti-inflammatory effects of this compound can be evaluated in several well-established rodent models. A derivative of this compound, compound 33a, has shown remarkable therapeutic effects in an imiquimod-induced psoriasis mouse model.[3]
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is highly relevant for studying therapeutics targeting the IL-23/IL-17 inflammatory axis, which is crucial in human psoriasis and can be modulated by PDE4 inhibitors.[4]
Protocol:
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Induction:
-
Shave the dorsal back skin of the mice.
-
Apply 62.5 mg of 5% imiquimod (B1671794) (IMQ) cream topically to the shaved back and right ear daily for 6-7 consecutive days.[4][5]
-
-
Treatment Groups (n=8-10 per group):
-
Naive Control: No IMQ, no treatment.
-
Vehicle Control: IMQ + topical vehicle cream.
-
This compound: IMQ + topical this compound (e.g., 0.1%, 0.3%, 1% w/w in a suitable cream base), applied 2 hours after IMQ.
-
Positive Control: IMQ + topical calcipotriol (B1668217) or another standard anti-psoriatic agent.
-
-
Assessment:
-
Daily Clinical Scoring: Score the back skin for erythema (redness), scaling, and thickness daily using a modified Psoriasis Area and Severity Index (PASI) on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=severe). The cumulative score (0-12) represents the overall disease severity.[6]
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
-
Body Weight: Monitor daily as an indicator of systemic toxicity.
-
-
Terminal Endpoints (Day 7):
-
Histopathology: Collect dorsal skin and ear tissue, fix in 10% formalin, and process for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Spleen Weight: Collect spleens and weigh as an indicator of systemic inflammation.
-
Cytokine Analysis: Homogenize skin tissue or use serum to quantify levels of TNF-α, IL-6, IL-17, and IL-23 using ELISA kits.
-
Expected Quantitative Data:
| Group | Mean PASI Score (Day 7) | Mean Ear Thickness (mm) | Epidermal Thickness (µm) | TNF-α Level (pg/mg tissue) |
| Naive Control | 0.0 ± 0.0 | 0.15 ± 0.02 | 15 ± 3 | 20 ± 5 |
| Vehicle Control | 9.5 ± 1.2 | 0.45 ± 0.05 | 100 ± 15 | 150 ± 25 |
| This compound (1%) | 3.0 ± 0.8 | 0.25 ± 0.04 | 40 ± 8 | 55 ± 10 |
| Positive Control | 2.5 ± 0.7 | 0.22 ± 0.03 | 35 ± 6 | 45 ± 9 |
| *Data are representative based on typical results for potent PDE4 inhibitors and should be confirmed experimentally. Statistical significance (e.g., p < 0.05) is denoted relative to the Vehicle Control group. |
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs. The inflammatory response is biphasic, involving mediators like histamine (B1213489) and serotonin (B10506) in the first phase, and prostaglandins (B1171923) and cytokines in the second phase.[2]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Acclimatize animals for at least 7 days.
-
Treatment Groups (n=6-8 per group):
-
Vehicle Control: Administer vehicle (e.g., 0.5% CMC in saline) orally (p.o.).
-
This compound: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) suspended in vehicle.
-
Positive Control: Administer Indomethacin (10 mg/kg, p.o.).
-
-
Induction:
-
Assessment:
-
Measure the paw volume of the injected paw using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Expected Quantitative Data:
| Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.60 ± 0.06 | 29.4% |
| This compound | 30 | 0.42 ± 0.05 | 50.6% |
| This compound | 100 | 0.28 ± 0.04 | 67.1% |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
| *Data are representative based on typical results for potent anti-inflammatory compounds and should be confirmed experimentally. Statistical significance (e.g., p < 0.05) is denoted relative to the Vehicle Control group. |
Pharmacokinetic (PK) and Toxicity Assessment
Acute Oral Toxicity Study
An acute toxicity study is essential to determine the safety profile of this compound and to identify the maximum tolerated dose. The OECD 420 Fixed Dose Procedure is a recommended guideline.
Protocol:
-
Animals: Healthy, young adult female rats (nulliparous and non-pregnant).
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
Administer a single oral dose of this compound. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a sighting study.[9][10]
-
A group of 5 animals is used for each dose level investigated.
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight for at least 14 days.[11]
-
Perform gross necropsy on all animals at the end of the study.
-
Data Presentation:
| Dose (mg/kg) | Mortality (n/5) | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs Day 0) |
| Vehicle | 0/5 | None observed | +15% ± 2% |
| 300 | 0/5 | None observed | +14% ± 3% |
| 2000 | 0/5 | Mild, transient lethargy (first 4h) | +12% ± 4% |
Pharmacokinetic (PK) Study
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animals: Male CD-1 or C57BL/6 mice.
-
Administration:
-
Intravenous (IV): Administer a single dose (e.g., 2 mg/kg) via tail vein injection to establish bioavailability.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) by gavage.
-
-
Sample Collection:
-
Collect blood samples (e.g., via saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[12]
-
Process blood to obtain plasma and store at -80°C.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Parameter Calculation:
-
Use non-compartmental analysis to determine key PK parameters.
-
Key Pharmacokinetic Parameters:
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋inf (ng·h/mL) | T₁/₂ (h) | Bioavailability (F%) |
| IV | 2 | ~1500 | 0.08 | ~2500 | ~2.5 | - |
| PO | 10 | ~800 | 1.0 | ~6000 | ~3.0 | ~48% |
| *Data are hypothetical and representative for a natural product with moderate oral bioavailability. Actual values must be determined experimentally. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive in vivo evaluation of this compound. By characterizing its safety, pharmacokinetic profile, and efficacy in validated models of inflammation, researchers can effectively advance the development of this promising PDE4 inhibitor as a potential therapeutic agent for diseases such as psoriasis and other inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Investigation of a Dual-Targeted Nanoemulsion Gel for the Amelioration of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openflowmicroperfusion.com [openflowmicroperfusion.com]
- 10. mdpi.com [mdpi.com]
- 11. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Toddacoumalone Solubility and Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toddacoumalone. Our aim is to address common challenges related to its solubility to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural coumarin (B35378) derivative that has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes.[1][2] Like many natural product-derived compounds, this compound has "imperfect drug-like properties," which often includes poor aqueous solubility.[2] This can make it challenging to prepare solutions at the desired concentrations for in vitro and in vivo experiments, potentially affecting the accuracy and reproducibility of results.
Q2: Which solvents are recommended for dissolving this compound?
A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent. For working solutions in cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5% v/v). Other organic solvents such as ethanol (B145695) may also be used, but DMSO is generally preferred for its higher solubilizing capacity for complex organic molecules.
Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this issue, including performing serial dilutions and using a co-solvent system.
Q4: What is the mechanism of action of this compound?
A4: this compound functions as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines. This mechanism of action makes it a compound of interest for inflammatory diseases such as psoriasis.[2][3]
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended primary solvent for preparing high-concentration stock solutions. |
| Ethanol | Moderate to Low | Can be used, but may not achieve as high a concentration as DMSO. |
| Methanol | Moderate to Low | Similar to ethanol, can be used for lower concentration solutions. |
| Water | Very Low / Insoluble | Not suitable for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not suitable for direct dissolution. |
Note: Researchers should perform their own solubility tests for their specific experimental needs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | - Incrementally add more solvent until the compound dissolves.- Vortex the solution vigorously for 2-5 minutes.- Gentle warming (up to 37°C) or brief sonication can aid dissolution. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media. | The compound is "crashing out" of solution due to the change in solvent polarity. | - Perform a serial dilution of the stock solution in the aqueous buffer rather than a single large dilution.- Ensure rapid mixing immediately after adding the stock solution to the aqueous medium.- Consider an intermediate dilution step in a serum-containing medium if appropriate for your experiment, as proteins can help stabilize the compound. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | - Visually inspect your stock and working solutions for any particulates before each use.- If necessary, centrifuge your working solution and use the supernatant for your experiment, noting that the actual concentration may be lower than calculated.- Always prepare fresh working solutions from a validated stock solution for each experiment. |
| Cell toxicity or unexpected biological effects. | The final concentration of the organic solvent (e.g., DMSO) in the working solution is too high. | - Ensure the final concentration of DMSO or other organic solvents in your cell culture medium is at a non-toxic level (typically ≤ 0.5%).- Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If particulates remain, sonicate the vial in a water bath for 10-15 minutes or gently warm the solution to 37°C.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. Vortex briefly to ensure homogeneity.
-
Pre-warming Medium: Pre-warm the appropriate sterile cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the DMSO stock in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution by diluting 10 µL of the stock into 990 µL of medium.
-
From the 1 mM intermediate solution, you can then make your final dilutions to the desired concentrations (e.g., 10 µM, 1 µM, etc.). This stepwise approach helps prevent precipitation.
-
-
Final Dilution and Mixing: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium. Immediately mix by gentle pipetting or inverting the tube to ensure rapid and uniform dispersion.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits PDE4, leading to anti-inflammatory effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Toddacoumalone Chemical Synthesis Technical Support Center
Welcome to the technical support center for the chemical synthesis of Toddacoumalone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this natural phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the asymmetric synthesis of this compound?
A1: The most reported and successful strategy for the asymmetric total synthesis of this compound is centered around a key formal asymmetric [4+2] cycloaddition reaction.[1][2] This reaction involves the condensation of a pyranoquinolinone derivative with 3-methylcrotonaldehyde, catalyzed by a chiral secondary amine.[1][2]
Q2: Why is the asymmetric synthesis of this compound important?
A2: this compound is a chiral molecule, and its biological activity as a PDE4 inhibitor is stereospecific. The different stereoisomers can exhibit significantly different potencies.[1][2] Therefore, asymmetric synthesis is crucial to selectively produce the most active enantiomer and to conduct structure-activity relationship (SAR) studies.
Q3: What are the main starting materials for the key cycloaddition step?
A3: The two primary reactants for the key cycloaddition step are a suitable pyranoquinolinone and 3-methylcrotonaldehyde.[1][2] The pyranoquinolinone can be synthesized from 2,4-dihydroxyquinoline and citral.
Q4: Are there any particular safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Some reagents, such as Dess-Martin periodinane used in the synthesis of derivatives, are oxidizing agents and should be handled with care. Solvents should be handled in a well-ventilated fume hood.
Troubleshooting Guides
This section provides troubleshooting for specific challenges that may be encountered during the synthesis of this compound.
Guide 1: Key Asymmetric [4+2] Cycloaddition Reaction
Q: My reaction yield for the [4+2] cycloaddition is consistently low. What are the potential causes and solutions?
A: Low yields in the cycloaddition step can be attributed to several factors. Below is a summary of potential causes and troubleshooting steps.
Summary of Reaction Conditions for Optimization:
| Parameter | Recommended Condition | Potential Impact on Yield |
| Catalyst | Chiral secondary amine (e.g., Jørgensen-Hayashi catalyst) | Catalyst purity and loading are critical. |
| Solvent | Chlorinated solvents (e.g., Dichloromethane (B109758) - DCM) | Solvent purity and dryness can affect catalyst activity. |
| Temperature | Room Temperature (RT) to 40 °C | Higher temperatures may lead to side reactions. |
| Reaction Time | 24-72 hours | Incomplete reaction may result from insufficient time. |
| Additives | Acid co-catalyst (e.g., Benzoic acid) | Can enhance the reaction rate and yield. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the cycloaddition reaction.
Q: The enantiomeric excess (ee) of my product is poor. How can I improve the stereoselectivity?
A: Achieving high enantioselectivity is a critical challenge in this synthesis. Several factors can influence the stereochemical outcome of the reaction.
Factors Affecting Enantioselectivity:
| Factor | Recommendation | Rationale |
| Catalyst Choice | Use a well-defined chiral secondary amine catalyst. | The structure of the catalyst directly controls the stereochemical pathway. |
| Solvent Polarity | Less polar solvents like DCM are often preferred. | Solvent can influence the transition state geometry. |
| Temperature | Lowering the reaction temperature may improve ee. | Reduces the energy available for non-selective pathways. |
| Water Content | Ensure anhydrous conditions. | Water can interfere with the catalyst and reaction intermediates. |
Experimental Protocol for the Asymmetric [4+2] Cycloaddition:
-
To a solution of pyranoquinolinone (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) is added the chiral secondary amine catalyst (0.1-0.2 equiv.) and benzoic acid (0.1-0.2 equiv.).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
3-Methylcrotonaldehyde (2.0-3.0 equiv.) is added, and the reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound stereoisomers.
Guide 2: Purification and Separation of Stereoisomers
Q: I am having difficulty separating the different stereoisomers of this compound after the cycloaddition reaction. What are the recommended methods?
A: The product of the asymmetric cycloaddition is often a mixture of diastereomers and enantiomers. Their separation is a common challenge.
Separation Strategy:
Caption: General strategy for the purification of this compound stereoisomers.
Detailed Methodologies:
-
Diastereomer Separation: The diastereomers produced in the cycloaddition can typically be separated by standard flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Enantiomer Separation: The separation of enantiomers requires a chiral stationary phase. High-Performance Liquid Chromatography (HPLC) with a chiral column is the most effective method.[3][4]
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., amylose (B160209) or cellulose-based) |
| Mobile Phase | Hexane (B92381)/Isopropanol or Hexane/Ethanol mixtures |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | Typically 0.5-1.0 mL/min for analytical scale |
Troubleshooting Chiral HPLC Separation:
-
Poor Resolution:
-
Optimize the mobile phase composition (adjust the ratio of hexane to alcohol).
-
Try a different chiral stationary phase.
-
Decrease the flow rate.
-
-
Peak Tailing:
-
Ensure the sample is fully dissolved in the mobile phase.
-
Check for column degradation.
-
Add a small amount of an acid or base modifier to the mobile phase if the analyte is ionizable.
-
References
Technical Support Center: Optimizing Toddacoumalone Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists engaged in the synthesis of Toddacoumalone. Our aim is to facilitate a smoother, more efficient experimental process for professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the key strategic step in the asymmetric total synthesis of this compound?
The cornerstone of the first asymmetric total synthesis of this compound is a formal asymmetric [4 + 2] cycloaddition reaction.[1][2][3][4] This key step involves the reaction of pyranoquinolinones with 3-methylcrotonaldehyde, catalyzed by a chiral secondary amine.[1][2][3][4] The efficiency and stereoselectivity of this reaction are crucial for the overall success of the synthesis.
Q2: What is the general synthetic route for this compound?
The retrosynthetic analysis reveals that this compound (1a) can be synthesized from a coumarin (B35378) derivative (2) and a quinolinone derivative alkene (3a) via a Heck reaction in the final step.[1] The alkene (3a) is derived from a primary alcohol (4a) through Grieco elimination, which in turn is obtained by the reduction of an aldehyde (5a). The critical intermediate, quinolinone fused dihydropyran aldehyde (5a), is the product of the key asymmetric [4 + 2] cycloaddition.[1]
Q3: Have derivatives of this compound been synthesized for structure-activity relationship (SAR) studies?
Yes, various derivatives of this compound have been designed and synthesized to explore their potential as PDE4 inhibitors.[5][6][7] These efforts focus on structural optimization to simplify the complex structure, enhance inhibitory potency, and improve solubility and drug-like properties.[5][6][7]
Troubleshooting Guide
Q1: I am experiencing low yields in the key [4 + 2] cycloaddition reaction. What are the potential causes and solutions?
Low yields in the asymmetric [4 + 2] cycloaddition can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Choice: The selection of the chiral secondary amine catalyst is critical. Different catalysts with varying steric hindrance can significantly impact the reaction outcome. It has been shown that catalysts with bulky substituents can lead to superior results.[1]
-
Reaction Conditions: Further optimization of reaction parameters such as concentration, temperature, and reaction time can improve yields.[1] A thorough screening of these conditions is advisable.
-
Substrate Quality: Ensure the purity of the starting materials, pyranoquinolinones and 3-methylcrotonaldehyde, as impurities can interfere with the catalytic cycle.
Q2: The diastereoselectivity of my cycloaddition reaction is poor. How can I improve it?
Poor diastereoselectivity is a known challenge in this synthesis.[1] While challenging to perfect, the following adjustments can be beneficial:
-
Catalyst Screening: The chiral environment provided by the catalyst directly influences diastereoselectivity. Testing a range of chiral secondary amine catalysts with different structural features is the most effective strategy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. A screen of different solvents may lead to improved diastereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the formation of the thermodynamically more stable diastereomer.
Q3: I am having difficulty with the final Heck reaction. What conditions have been reported to be successful?
For the final Heck reaction to couple the coumarin derivative and the quinolinone derivative alkene, specific conditions have been reported to provide good yields. A successful reported method involves the use of Pd(OAc)2 as the catalyst, PPh3 as the ligand, tetrabutylammonium (B224687) bromide (TBAB), and NaHCO3.[1] This combination has been shown to achieve the total synthesis of this compound in a 60% yield with high stereoselectivity.[1]
Quantitative Data Summary
Table 1: Optimization of the [4 + 2] Cycloaddition Reaction Conditions
| Entry | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (4a:4aa) | ee (%) (4a) |
| 1 | 8a | TFA | DCM | 25 | 24 | 65 | 1:1 | 75 |
| 2 | 8b | TFA | DCM | 25 | 24 | 58 | 1:1.2 | 70 |
| 3 | 8e | TFA | DCM | 0 | 48 | 85 | 1:1.5 | 95 |
| 4 | 8f | TFA | DCM | 0 | 48 | 82 | 1.5:1 | 96 |
Data extracted from optimization studies for the synthesis of key intermediate 4.[1]
Experimental Protocols
Representative Protocol for the Asymmetric [4 + 2] Cycloaddition
To a solution of the pyranoquinolinone (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) is added the chiral secondary amine catalyst (e.g., 8e, 0.1 equiv) and trifluoroacetic acid (TFA, 0.1 equiv). The mixture is stirred at room temperature for 10 minutes. Then, 3-methylcrotonaldehyde (2.0 equiv) is added, and the reaction is stirred at 0 °C for 48 hours. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (e.g., petroleum ether/ethyl acetate (B1210297) gradient) to afford the desired aldehyde products (4a and 4aa).
Visualizations
Caption: Overall experimental workflow for the asymmetric total synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing low yield in the key cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Drug-Like Properties of Toddacoumalone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor drug-like properties of Toddacoumalone, a natural phosphodiesterase 4 (PDE4) inhibitor.
I. Troubleshooting Guides
This section offers solutions to common experimental issues encountered when working with this compound and its analogs.
Poor Aqueous Solubility
Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays, leading to inconsistent results and underestimation of potency.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity | Use a co-solvent such as DMSO or ethanol. Start with a low percentage (e.g., 0.1-1%) and gradually increase if necessary, ensuring the final solvent concentration does not affect the assay performance. | Improved dissolution of the compound in the aqueous buffer. |
| Precipitation during experiment | Perform a kinetic solubility assay to determine the compound's solubility over time under specific experimental conditions. | Establishes the maximum soluble concentration and the timeframe before precipitation occurs, allowing for adjustment of experimental parameters. |
| Compound aggregation | Incorporate non-ionic surfactants like Tween 80 or Pluronic F68 at low concentrations (e.g., 0.01-0.1%) in the assay buffer. | Reduced aggregation and increased apparent solubility of the compound. |
| pH-dependent solubility | Evaluate the solubility of this compound at different pH values to identify the optimal pH for dissolution. | Determination of a buffer system that maximizes the solubility of the compound for the duration of the experiment. |
Low Permeability in Cell-Based Assays
Problem: Inconsistent or low apparent permeability (Papp) values in Caco-2 or PAMPA assays, suggesting poor absorption.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low passive diffusion | Synthesize and test analogs with modified physicochemical properties (e.g., reduced hydrogen bond donors, optimized logP) to enhance passive permeability. | Identification of derivatives with improved permeability characteristics. |
| Efflux transporter substrate | Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Confirmation of active efflux as a mechanism for low permeability, guiding medicinal chemistry efforts to design analogs that evade these transporters. |
| Poor cell monolayer integrity | Measure the transepithelial electrical resistance (TEER) of Caco-2 monolayers before and after the experiment. Use a low-permeability marker like Lucifer Yellow to check for leaks. | Ensures that the low Papp values are due to the compound's properties and not a compromised cell barrier. |
| Non-specific binding | Include a protein sink (e.g., 1-2% bovine serum albumin) in the basolateral chamber of the Caco-2 assay to mimic in vivo conditions and improve the absorption of highly lipophilic compounds. | More accurate determination of permeability by reducing non-specific binding to the plate and cell monolayer. |
High Metabolic Instability
Problem: Rapid degradation of this compound in in vitro metabolic stability assays (e.g., human liver microsomes), indicating a short in vivo half-life.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| CYP450-mediated metabolism | Perform metabolic stability assays with specific CYP450 inhibitors to identify the major metabolizing enzymes. | Pinpointing the specific CYP isoforms responsible for metabolism, which can guide the design of analogs with modifications at the metabolic soft spots. |
| Phase II metabolism | If stable in microsomes, assess stability in hepatocytes, which contain both Phase I and Phase II enzymes. | Determine if conjugation reactions (e.g., glucuronidation, sulfation) are the primary metabolic pathways. |
| Rapid clearance | Synthesize derivatives with modifications at predicted metabolic hotspots (e.g., blocking hydroxylation sites with fluorine) to improve metabolic stability. | Increased half-life (t½) and reduced intrinsic clearance (CLint) of the modified compounds in microsomal stability assays. |
II. Frequently Asked Questions (FAQs)
Q1: What are the known poor drug-like properties of this compound?
A1: this compound, a natural product, exhibits several "imperfect drug-like properties"[1]. While specific public data on its aqueous solubility is limited, its derivatives have been optimized for properties like "favorable skin permeability," suggesting the parent compound has issues in this area[1]. Natural products in general often face challenges with low solubility, poor permeability, and metabolic instability[2].
Q2: How can I improve the solubility of my this compound analog?
A2: Several strategies can be employed. From a formulation perspective, using co-solvents, cyclodextrins, or creating amorphous solid dispersions can enhance solubility. From a medicinal chemistry standpoint, introducing ionizable groups or reducing the molecule's planarity and lipophilicity can improve aqueous solubility.
Q3: My this compound derivative shows high potency but low permeability. What should I do?
A3: First, determine if your compound is a substrate for efflux transporters by running a bidirectional Caco-2 assay. If it is, structural modifications can be made to reduce its affinity for these transporters. If passive permeability is the issue, focus on optimizing physicochemical properties like molecular weight, polar surface area, and the number of rotatable bonds.
Q4: How do I interpret the results from a human liver microsomal stability assay?
A4: This assay provides the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound[3][4]. A short half-life and high clearance suggest that the compound is rapidly metabolized by liver enzymes (primarily Phase I CYP450s) and will likely have a short duration of action in vivo. Compounds with a half-life of less than 30 minutes are often considered unstable[5].
Q5: What is the purpose of the Parallel Artificial Membrane Permeability Assay (PAMPA)?
A5: PAMPA is a high-throughput, cell-free assay that predicts passive permeability across a lipid membrane. It is a useful initial screen to assess a compound's ability to cross biological membranes by passive diffusion. However, it does not account for active transport or efflux mechanisms, for which cell-based assays like the Caco-2 assay are required.
III. Experimental Protocols
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a compound.
Methodology:
-
Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test compound (at a non-toxic concentration) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and sample from the apical chamber.
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Human Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes.
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).
-
Add the test compound at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
IV. Visualizations
Caption: Workflow for assessing the drug-like properties of this compound analogs.
Caption: Simplified PDE4 signaling pathway and the mechanism of action of this compound.
References
- 1. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorb2b.com [vectorb2b.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Toddacoumalone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the potency of Toddacoumalone derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and evaluation of this compound derivatives.
Issue 1: Low Yield During Synthesis of this compound Derivatives
-
Question: We are experiencing low yields in the synthesis of our this compound analogs. What are the potential causes and solutions?
-
Answer: Low synthetic yields can arise from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your initial reagents, as impurities can interfere with the reaction.
-
Reaction Conditions: The reaction conditions are critical. For the asymmetric synthesis of the this compound core, a formal [4 + 2] cycloaddition reaction is often employed.[1] Optimization of the chiral secondary amine catalyst, solvent, temperature, and reaction time is crucial.
-
Moisture and Air Sensitivity: Some reagents may be sensitive to moisture and air. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve yields.
-
Purification Method: The choice of purification method can impact the final yield. Column chromatography is common, and the selection of the stationary and mobile phases should be optimized to minimize product loss.
-
Side Reactions: Analyze your crude product by techniques like NMR or LC-MS to identify any major side products. Understanding the nature of these side products can provide insights into competing reaction pathways and help in optimizing the conditions to favor the desired product.
-
Issue 2: Inconsistent IC50 Values in PDE4 Inhibition Assays
-
Question: Our in vitro PDE4 inhibition assays are showing high variability and inconsistent IC50 values for our this compound derivatives. How can we improve the reliability of our results?
-
Answer: Inconsistent IC50 values are a common challenge in enzyme inhibition assays. Here are some key areas to investigate:
-
Enzyme Activity and Purity: Ensure the consistent activity and purity of the phosphodiesterase 4 (PDE4) enzyme used in the assay. Variations in enzyme batches can lead to significant differences in results.
-
Substrate Concentration: The concentration of the substrate (cAMP) should be carefully controlled and ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Incubation Times and Temperature: Standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate. Maintain a constant temperature throughout the assay.
-
Solvent Effects: Ensure that the solvent used to dissolve the compounds (typically DMSO) does not exceed a concentration that affects enzyme activity. Run appropriate solvent controls.
-
Assay Method: Different assay formats (e.g., fluorescence polarization, radiometric, colorimetric) can have different sensitivities and sources of interference. Ensure your chosen method is validated for your specific enzyme and compounds.
-
Compound Solubility: Poor solubility of the test compounds can lead to artificially low potency. Check the solubility of your derivatives in the assay buffer.
-
Issue 3: Low Potency in Cell-Based Assays Despite High In Vitro Activity
-
Question: Our this compound derivatives are potent inhibitors of the isolated PDE4 enzyme, but they show significantly lower activity in cell-based assays, such as inhibiting TNF-α release in LPS-stimulated RAW264.7 cells. What could be the reason for this discrepancy?
-
Answer: A drop in potency from in vitro to cell-based assays is a frequent observation in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane. Structure-based design can be used to optimize physicochemical properties, such as lipophilicity, to improve cell penetration.[2]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into inactive forms. Investigate the metabolic stability of your derivatives in liver microsomes or hepatocytes.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Plasma Protein Binding: In assays containing serum, high plasma protein binding can reduce the free concentration of the compound available to interact with the target.
-
Off-Target Effects: The compound might have off-target effects within the cell that counteract its intended mechanism of action.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound derivative potency.
1. What is the primary mechanism of action for this compound and its derivatives?
This compound and its derivatives act as inhibitors of phosphodiesterase 4 (PDE4).[3][4] PDE4 is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] This anti-inflammatory effect makes PDE4 a key target for treating inflammatory diseases like psoriasis and chronic obstructive pulmonary disease (COPD).[3][5][7]
2. What are the key structural features of this compound derivatives that are crucial for high potency?
Structure-activity relationship (SAR) studies have identified several key features for enhancing the potency of this compound derivatives:
-
Naphthyridine Scaffold: The incorporation of a naphthyridine scaffold has been shown to be a key modification for achieving high potency.[6]
-
Interactions with the M and Q Pockets of PDE4D: Potent inhibitors form strong interactions with the M and Q pockets of the PDE4D enzyme.[6] Co-crystal structures of inhibitors bound to the enzyme are invaluable for guiding the design of derivatives with improved interactions.
-
Substitutions on the Core Structure: The nature and position of substituents on the core structure significantly influence potency. For example, the derivative 23a with an IC50 of 0.25 nM, and 33a with an IC50 of 3.1 nM, have specific substitutions that optimize their binding to the active site of PDE4.[3][6]
3. How can I improve the selectivity of my this compound derivatives for PDE4 over other phosphodiesterase isoforms?
Achieving selectivity is critical for minimizing off-target side effects. A successful strategy involves:
-
Structure-Based Design: Utilize the crystal structure of PDE4 to design modifications that exploit differences in the active site compared to other PDE isoforms.
-
Systematic SAR Studies: Synthesize a series of analogs with systematic modifications at various positions of the this compound scaffold. Screen these compounds against a panel of PDE isoforms to identify substitutions that enhance PDE4 selectivity. For instance, compound 23a showed over 4000-fold selectivity for PDE4 over other PDEs.[6]
Quantitative Data Summary
The following table summarizes the in vitro potency of key this compound derivatives against PDE4.
| Compound | Scaffold | IC50 (nM) | Selectivity | Reference |
| This compound (Natural Product) | Coumarin | Moderate Potency | - | [3][4] |
| Hit Compound 2 | Naphthyridine | 400 | - | [6] |
| 23a | Naphthyridine | 0.25 | >4000-fold over other PDEs | [6] |
| 33a | Pyrano[3,2-c][3][8]naphthyridin-5-one | 3.1 | Satisfactory | [3] |
Key Experimental Protocols
1. General Protocol for PDE4 Inhibition Assay
This protocol is a representative example for determining the in vitro potency of this compound derivatives.
-
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagents (specific to the assay format, e.g., fluorescent tracer)
-
384-well microplate
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compounds at various concentrations.
-
Add the PDE4 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a defined reaction time (e.g., 60 minutes) at the controlled temperature.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add the detection reagents and measure the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Protocol for TNF-α and IL-6 Release Assay in RAW264.7 Cells
This protocol outlines a cell-based assay to evaluate the anti-inflammatory effects of this compound derivatives.
-
Materials:
-
RAW264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plate
-
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of cytokine release and calculate the IC50 values.
-
Visualizations
Caption: Simplified signaling pathway of PDE4 inhibition by this compound derivatives.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Structure-Activity Relationship (SAR) logic for enhancing this compound derivatives.
References
- 1. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Toddacoumalone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Toddacoumalone.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning the purification process, it is crucial to perform a thorough literature review to understand the known physicochemical properties of this compound and related coumarins. Key considerations include selecting the appropriate plant part or source material, choosing an effective extraction method, and developing a suitable preliminary purification strategy to remove bulk impurities. A small-scale pilot extraction and purification can help identify potential challenges early on.
Q2: How can I minimize the degradation of this compound during extraction and purification?
A2: this compound, like many natural products, can be sensitive to heat, light, and pH changes.[1][2] To minimize degradation, consider using milder extraction techniques such as maceration or ultrasound-assisted extraction at room temperature.[3] During purification, avoid prolonged exposure to strong acids or bases and protect samples from direct light. It is also advisable to work at lower temperatures whenever possible, for instance, by using a refrigerated fraction collector.[4]
Q3: What are the most common sources of contamination during the purification process?
A3: Contamination is a prevalent issue in natural product isolation.[4] Common sources include:
-
Solvents and Reagents: Impurities present in lower-grade solvents can co-elute with your compound. Always use high-purity, HPLC-grade solvents.[4]
-
Plasticizers: Phthalates and other plasticizers from tubing, containers, and other lab equipment are frequent contaminants.[4] Using glass and Teflon equipment can mitigate this.
-
Cross-Contamination: Residue from previous experiments can carry over if chromatography columns and systems are not rigorously cleaned.[4]
-
Microbial Contamination: Improper storage of the raw plant material can lead to microbial growth, which may introduce contaminating secondary metabolites or cause degradation of the target compound.[4]
Q4: I am observing a significantly lower yield than expected. What could be the reasons?
A4: Low yield is a common challenge in natural product isolation.[1][2] Several factors could contribute to this:
-
Incomplete Extraction: The chosen solvent or extraction method may not be optimal for this compound.
-
Compound Degradation: As mentioned in Q2, this compound might be degrading during the process.[1]
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase (e.g., silica (B1680970) gel) during chromatography.
-
Loss During Solvent Partitioning: The compound might not be partitioning as expected between different solvent phases.
-
Synergistic Effects: The perceived bioactivity in the crude extract might be due to a synergistic effect of multiple compounds, with the pure this compound being less active on its own.[1]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| This compound is not eluting from the silica gel column. | The compound is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate (B1210297) system, for example, increase the percentage of ethyl acetate. Consider adding a small amount of methanol (B129727) to the mobile phase.[5] |
| The compound has decomposed on the acidic silica gel. | Test the stability of this compound on a small amount of silica gel using a 2D TLC analysis.[5] If it is unstable, consider using a different stationary phase like neutral alumina (B75360) or a bonded phase (e.g., C18 for reverse-phase chromatography).[5] | |
| Poor separation of this compound from impurities. | The chosen solvent system has poor selectivity. | Experiment with different solvent systems on TLC plates to find one that provides better separation (a larger ΔRf). |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Fractions containing this compound are very dilute. | The compound eluted much earlier or later than expected. | Concentrate a wider range of fractions and re-analyze by TLC or HPLC to locate the compound.[5] |
Guide 2: Crystallization Difficulties
| Problem | Potential Cause | Troubleshooting Steps |
| This compound fails to crystallize and remains an oil. | The compound is not pure enough. | Re-purify the sample using a different chromatographic technique (e.g., preparative HPLC) to remove amorphous impurities that can inhibit crystallization. |
| The chosen crystallization solvent is not suitable. | Screen a variety of solvents with different polarities. Try slow evaporation, vapor diffusion, or anti-solvent addition methods. | |
| Only a very small amount of crystals are formed. | The rate of nucleation is too high, and the rate of crystal growth is too low. | Optimize the crystallization conditions by adjusting the temperature and the rate of solvent evaporation or anti-solvent addition to favor crystal growth over nucleation.[6][7] |
| The resulting crystals are of poor quality (e.g., needles, plates). | The crystallization process is happening too quickly. | Slow down the crystallization process by reducing the rate of solvent evaporation or by placing the crystallization vessel in a temperature-controlled environment.[7] |
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[8]
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Optimizing Crystallization of this compound
-
Solvent Screening:
-
In small vials, dissolve a few milligrams of purified this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is sparingly soluble at room temperature but more soluble when heated.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free location.
-
-
Vapor Diffusion:
-
Place a small, open vial containing a concentrated solution of this compound inside a larger, sealed jar.
-
Add a small amount of an "anti-solvent" (a solvent in which this compound is poorly soluble) to the bottom of the larger jar.
-
Over time, the anti-solvent vapor will diffuse into the this compound solution, reducing its solubility and promoting crystallization.
-
-
Temperature Variation:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[7]
-
Data Presentation
Table 1: Illustrative Solvent Systems for Column Chromatography of Coumarins
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (Gradient) | General purpose for separating moderately polar coumarins from non-polar impurities. | Start with a low percentage of ethyl acetate and gradually increase. |
| Dichloromethane / Methanol (Gradient) | Suitable for more polar coumarins. | A small percentage of methanol can significantly increase the eluting power. |
| Toluene / Ethyl Acetate (Isocratic or Gradient) | Can offer different selectivity compared to hexane-based systems. | |
| Chloroform / Acetone (Gradient) | Another alternative for moderately polar compounds. |
Table 2: Example of a Purification Summary for this compound
| Purification Step | Mass Recovered (mg) | Purity (%) | Overall Yield (%) |
| Crude Extract | 5000 | 5 | 100 |
| Liquid-Liquid Partitioning | 1200 | 20 | 96 |
| Silica Gel Column Chromatography | 350 | 85 | 84 |
| Preparative HPLC | 220 | >98 | 88 |
| Crystallization | 195 | >99.5 | 88.6 |
Note: The data in this table is illustrative and will vary depending on the starting material and the specific experimental conditions.
Visualizations
Caption: A typical multi-step workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low yield in column chromatography.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE [proceedings.aiche.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Addressing Toddacoumalone Cytotoxicity in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of Toddacoumalone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how might it cause cytotoxicity?
This compound is a natural product and a known phosphodiesterase 4 (PDE4) inhibitor. Its derivatives have been developed for their anti-inflammatory properties. In the context of cancer cell lines, particularly hematologic malignancies like chronic lymphocytic leukemia (CLL), PDE4 inhibitors have been shown to induce apoptosis (programmed cell death).[1][2] The cytotoxicity observed is often an on-target effect mediated through the intrinsic (mitochondrial) apoptotic pathway.
Q2: How does PDE4 inhibition lead to apoptosis?
Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This triggers a signaling cascade that can lead to apoptosis through:
-
Activation of Protein Phosphatase 2A (PP2A): Increased cAMP can activate PP2A.[1][2] PP2A then dephosphorylates the pro-apoptotic Bcl-2 family protein, Bad. Dephosphorylated Bad translocates to the mitochondria, disrupting the membrane potential and leading to the release of cytochrome c.[1][2]
-
PKA-PI3K/Akt Pathway Modulation: PDE4 inhibition can also influence the PKA-PI3K/Akt survival pathway, leading to a decrease in the pro-survival protein Mcl-1 and an increase in cleaved (active) caspase-3.[3]
Q3: Is the observed cytotoxicity in my assay an intended effect or an off-target problem?
The cytotoxicity of this compound in cancer cell lines is likely an intended, on-target effect due to the induction of apoptosis via PDE4 inhibition. However, off-target effects or issues with the compound's solubility and stability can also contribute to cell death. It is crucial to include appropriate controls to differentiate between these possibilities.
Q4: My non-cancerous (normal) cell line is also showing high cytotoxicity. What should I do?
While some PDE4 inhibitors show selectivity for cancer cells, cytotoxicity in normal cells can occur, especially at higher concentrations. To address this:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cell line and a normal cell line to establish a therapeutic window.
-
Reduce Exposure Time: Shorter incubation times may be sufficient to observe the desired effect on the target pathway without causing excessive cytotoxicity in normal cells.
-
Use a Lower Concentration: If possible, use the lowest concentration of this compound that still yields the desired biological effect in your assay.
Q5: I am observing inconsistent cytotoxicity results between experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in your culture medium is consistent and below the cytotoxic threshold for your cell line (typically <0.5%).
-
Cell Passage Number and Density: Use cells within a consistent passage number range, as their sensitivity to compounds can change over time. Ensure consistent cell seeding density across all wells and experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Cytotoxicity in All Cell Lines (including controls) | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Perform a vehicle control experiment to determine the maximum tolerated solvent concentration. Ensure the final concentration is well below this level. 2. Visually inspect the culture medium for any precipitate after adding the compound. Consider using a solubility-enhancing agent if necessary. 3. Regularly test for mycoplasma and other contaminants. |
| No Cytotoxic Effect Observed | 1. Compound Inactivity: The this compound stock may have degraded. 2. Resistant Cell Line: The chosen cell line may be resistant to the apoptotic effects of PDE4 inhibition. 3. Insufficient Incubation Time: The duration of the assay may be too short to induce apoptosis. | 1. Use a fresh, validated stock of this compound. 2. Consider using a cell line known to be sensitive to PDE4 inhibitors (e.g., CLL cells). 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. "Edge Effect": Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. 3. Inaccurate Pipetting: Errors in serial dilutions or addition of reagents. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper technique. |
Quantitative Data Summary
Specific IC50 values for the parent compound this compound are not widely available in the reviewed literature. The focus of many studies has been on its more potent synthetic derivatives. The following table provides an example template for how to present such data once obtained.
| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | Example IC50 (µM) |
| Jurkat | Human T-cell leukemia | MTT | 48 | 15.2 |
| U937 | Human histiocytic lymphoma | MTT | 48 | 22.5 |
| MCF-7 | Human breast adenocarcinoma | SRB | 72 | > 50 |
| MDA-MB-231 | Human breast adenocarcinoma | SRB | 72 | 45.8 |
| PBMC | Normal human peripheral blood mononuclear cells | WST-1 | 48 | > 100 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X stock of this compound and its serial dilutions in culture medium. Ensure the final solvent concentration does not exceed 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the various concentrations of this compound to the respective wells. Include wells for "untreated" and "vehicle control".
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for a shorter, pre-determined time (e.g., 24 hours) as caspase activation precedes significant loss of cell viability.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add 100 µL of the caspase-glo 3/7 reagent to each well. Mix gently on a plate shaker for 1-2 minutes.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) and compare the caspase activity in treated versus control cells.
Visualizations
Signaling Pathway of PDE4 Inhibitor-Induced Apoptosis
References
- 1. PDE4 inhibitors activate a mitochondrial apoptotic pathway in chronic lymphocytic leukemia cells that is regulated by protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Toddacoumalone Synthesis
Welcome to the technical support center for the asymmetric synthesis of Toddacoumalone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of this valuable compound. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the key strategic step in the asymmetric synthesis of this compound?
A1: The cornerstone of the first asymmetric total synthesis of this compound is a formal [4+2] cycloaddition reaction.[1] This crucial step is catalyzed by chiral secondary amine organocatalysts to construct the chiral dihydropyran moiety with control over the stereochemistry.[1]
Q2: What are the subsequent steps to complete the synthesis after the cycloaddition?
A2: Following the key [4+2] cycloaddition, the synthesis of this compound involves a Grieco elimination to install a terminal olefin, and a final Heck reaction to couple the quinolinone and coumarin (B35378) fragments.
Q3: What are the main challenges in the asymmetric synthesis of this compound?
A3: The primary challenges are often unsatisfactory yields and poor diastereoselectivity in the key [4+2] cycloaddition step. Optimizing the reaction conditions for this step is critical for the overall success of the synthesis.
II. Troubleshooting Guides
A. Asymmetric [4+2] Cycloaddition
Problem: Low yield and/or poor diastereoselectivity in the [4+2] cycloaddition reaction.
This step involves the reaction of a pyranoquinolinone with 3-methylcrotonaldehyde catalyzed by a chiral secondary amine. Several factors can influence the outcome.
| Potential Cause | Recommended Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen different chiral secondary amine catalysts (e.g., prolinol derivatives). The choice of catalyst is crucial for both enantioselectivity and diastereoselectivity. | Improved yield and diastereomeric ratio (d.r.). |
| Incorrect Solvent | Vary the solvent. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. However, exploring other non-polar or polar aprotic solvents may be beneficial. | Enhanced catalyst performance, potentially leading to improved yield and stereoselectivity. |
| Non-ideal Temperature | Optimize the reaction temperature. Diastereoselectivity is often temperature-dependent. Lowering the temperature may improve selectivity, though it might require longer reaction times. | Increased diastereoselectivity. |
| Presence of Water | Ensure strictly anhydrous conditions. Traces of water can deactivate the catalyst and interfere with the reaction. Use freshly distilled solvents and flame-dried glassware. | More consistent and potentially higher yields. |
| Inappropriate Additive | The addition of a co-catalyst or an acidic/basic additive can sometimes influence the reaction outcome. A systematic screening of additives could be beneficial. | Improved reaction rate, yield, and/or stereoselectivity. |
B. Grieco Elimination
Problem: Low yield of the terminal alkene from the primary alcohol.
The Grieco elimination is a reliable method for the dehydration of primary alcohols to terminal alkenes, but its efficiency can be substrate-dependent.[2][3]
| Potential Cause | Recommended Troubleshooting Step | Expected Outcome |
| Incomplete Selenide (B1212193) Formation | Ensure complete reaction of the alcohol with o-nitrophenylselenocyanate and tributylphosphine (B147548). Monitor the reaction by TLC. A slight excess of the reagents can be used. | Full conversion to the selenide intermediate, leading to a higher yield of the final alkene. |
| Over-oxidation or Side Reactions | During the oxidation of the selenide to the selenoxide with hydrogen peroxide, carefully control the temperature and the amount of oxidant. Over-oxidation can lead to undesired byproducts. | Cleaner reaction profile and improved yield of the desired alkene. |
| Steric Hindrance | For sterically hindered substrates, the reaction to form the selenide may be sluggish. Increasing the reaction time or temperature might be necessary. | Improved conversion to the selenide and subsequently to the alkene. |
| Purification Issues | The selenated byproducts can sometimes complicate purification. Optimize the chromatographic conditions for effective separation. | Higher purity and isolated yield of the terminal alkene. |
C. Heck Reaction
Problem: Low yield in the palladium-catalyzed coupling of the quinolinone-derived alkene and the coumarin fragment.
The Heck reaction is a powerful tool for C-C bond formation, but its success depends on various parameters.[4]
| Potential Cause | Recommended Troubleshooting Step | Expected Outcome |
| Suboptimal Palladium Catalyst/Ligand | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands. The choice of ligand is critical for catalyst stability and reactivity. | Improved catalytic activity and higher product yield. |
| Incorrect Base | The choice and amount of base are crucial. Inorganic bases like K₂CO₃ or organic bases like triethylamine (B128534) are commonly used. Optimize the base to ensure efficient regeneration of the Pd(0) catalyst. | Enhanced catalytic turnover and improved yield. |
| Reaction Temperature and Time | Optimize the reaction temperature and time. Insufficient heating may lead to incomplete reaction, while excessive heat can cause catalyst decomposition or side product formation. | Maximized product formation while minimizing degradation. |
| Solvent Effects | The polarity of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective. | Improved solubility of reactants and catalyst, leading to a better reaction outcome. |
III. Experimental Protocols
A. General Procedure for Asymmetric [4+2] Cycloaddition
To a solution of the pyranoquinolinone (1.0 equiv) and the chiral secondary amine catalyst (0.2 equiv) in anhydrous solvent (e.g., CH₂Cl₂) at the optimized temperature (e.g., -20 °C to room temperature) is added 3-methylcrotonaldehyde (1.5 equiv). The reaction mixture is stirred under an inert atmosphere and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
B. General Procedure for Grieco Elimination
To a solution of the primary alcohol (1.0 equiv) in anhydrous THF are added o-nitrophenylselenocyanate (1.5 equiv) and tributylphosphine (1.5 equiv). The mixture is stirred at room temperature until the alcohol is consumed (monitored by TLC). The reaction mixture is then cooled, and a solution of hydrogen peroxide (excess) in water is added. After stirring, the reaction is quenched and the product is extracted and purified.[3]
C. General Procedure for Heck Reaction
A mixture of the quinolinone-derived alkene (1.0 equiv), the coumarin halide or triflate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., PPh₃, 0.1 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, filtered, and the product is isolated by extraction and purification.
IV. Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis.
References
- 1. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grieco elimination - Wikipedia [en.wikipedia.org]
- 3. Grieco Elimination | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
Technical Support Center: Strategies for Structural Optimization of Toddacoumalone
Welcome to the technical support center for the structural optimization of Toddacoumalone. This resource is designed to assist researchers, scientists, and drug development professionals in their efforts to design and synthesize novel this compound analogs with improved potency, selectivity, and drug-like properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its derivatives?
A1: The primary molecular target of this compound and its optimized analogs is phosphodiesterase 4 (PDE4).[1][2][3][4] PDE4 is a key enzyme involved in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, this compound derivatives can increase intracellular cAMP levels, leading to anti-inflammatory effects.
Q2: What are the main drawbacks of natural this compound as a drug lead?
A2: While natural this compound shows moderate PDE4 inhibitory activity (IC50 = 180 nM for the (2R,4S)-enantiomer), it has several drawbacks that limit its direct therapeutic application.[5] These include a relatively large molecular weight, suboptimal inhibitory potency, and poor solubility.[5] These characteristics necessitate structural optimization to improve its drug-like properties.
Q3: What are the key structure-activity relationships (SARs) for this compound derivatives as PDE4 inhibitors?
A3: SAR studies have revealed several key insights for optimizing this compound's activity:
-
Coumarin (B35378) Moiety: Removal of the coumarin motif is tolerated, with the remaining quinolinone fragment retaining PDE4 inhibitory activity.[5]
-
Terminal Olefin: Replacement of the terminal olefin with a hydrophilic group, such as a hydroxyl group, can enhance PDE4 inhibition by introducing interactions with metal ions in the enzyme's active site.[5]
-
Naphthyridine Scaffold: Introduction of a naphthyridine scaffold has been shown to yield highly potent inhibitors.[1]
Q4: Have any highly potent this compound analogs been developed?
A4: Yes, structure-based optimization has led to the development of highly potent PDE4 inhibitors. For instance, compound 23a , which incorporates a naphthyridine scaffold, exhibits an exceptionally low IC50 value of 0.25 nM and demonstrates excellent selectivity (>4000-fold) over other PDE families.[1] Another promising lead compound, 33a , showed a high inhibitory potency with an IC50 of 3.1 nM.[3]
Q5: What is the mechanism of action of these optimized this compound derivatives?
A5: Optimized this compound derivatives act as potent and selective PDE4 inhibitors. The co-crystal structure of PDE4D with inhibitor 23a reveals strong interactions with the M and Q pockets of the enzyme.[1] This binding prevents the hydrolysis of cAMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Troubleshooting Guides
Problem 1: Low yield during the synthesis of this compound derivatives.
-
Possible Cause: The key asymmetric [4 + 2] cycloaddition reaction can be sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure the use of a suitable chiral secondary amine catalyst as this is crucial for the key cycloaddition step.[6]
-
Reaction Conditions: Optimize reaction parameters such as solvent, temperature, and reaction time. The tolerance of various pyranoquinolinones and 3-methylcrotonaldehyde should be confirmed under the optimized conditions.[6]
-
Starting Material Purity: Verify the purity of the starting materials, as impurities can interfere with the reaction.
-
Problem 2: Poor solubility of newly synthesized analogs.
-
Possible Cause: The planar aromatic scaffold of this compound can contribute to poor aqueous solubility.
-
Troubleshooting Steps:
-
Introduce Polar Groups: As demonstrated by successful analogs, strategically introduce hydrophilic groups, such as hydroxyl or other polar moieties, to improve solubility.[5] The replacement of the terminal olefin with a hydroxyl group is a proven strategy.[5]
-
Scaffold Hopping: Consider replacing the quinolinone core with other heterocyclic systems that may offer improved solubility profiles while maintaining key interactions with the PDE4 active site.
-
Problem 3: Lack of in vivo efficacy despite good in vitro potency.
-
Possible Cause: Poor pharmacokinetic properties, such as low absorption, rapid metabolism, or poor skin permeability for topical applications.
-
Troubleshooting Steps:
-
Assess Drug-like Properties: Evaluate the physicochemical properties of the analogs, such as LogP and polar surface area, to predict their drug-like characteristics.
-
Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes to identify metabolically labile sites.[2] Structural modifications can then be made to block metabolic pathways.
-
Permeability Studies: For topical applications, perform skin permeability assays. Compound 33a , for example, was shown to have favorable skin permeability.[3]
-
Quantitative Data Summary
| Compound | Modification | PDE4D IC50 (nM) | Selectivity over other PDEs | Reference |
| (2R,4S)-Toddacoumalone | Natural Product | 180 | Not Reported | [5] |
| Hit Compound 2 | Naphthyridine scaffold | 400 | Not Reported | [1] |
| 23a | Optimized naphthyridine scaffold | 0.25 | >4000-fold | [1] |
| 33a | Optimized pyrano[3,2-c][1][4]naphthyridin-5-one | 3.1 | High | [3] |
| PTC-209 | Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | 4800 | Not Reported | [2] |
| L19 | Optimized PTC-209 derivative | 510 | Not Reported | [2] |
| LW | Moracin M derivative | 54 | Not Reported | [2] |
Experimental Protocols
Asymmetric Total Synthesis of this compound
The first asymmetric total synthesis of this compound has been achieved, with the key step being a formal asymmetric [4 + 2] cycloaddition reaction.[6]
-
Key Reaction: Asymmetric [4 + 2] cycloaddition of pyranoquinolinones with 3-methylcrotonaldehyde.
-
Catalyst: A chiral secondary amine catalyst is employed to induce stereoselectivity.[6]
-
General Procedure: A solution of the pyranoquinolinone and the chiral secondary amine catalyst in an appropriate solvent is treated with 3-methylcrotonaldehyde. The reaction is stirred at a controlled temperature until completion. The product is then purified using standard chromatographic techniques. The specific catalyst and reaction conditions need to be optimized for different substrates.[6]
In Vitro PDE4 Inhibition Assay
The inhibitory activity of this compound derivatives against PDE4 is typically determined using a standard enzymatic assay.
-
Principle: The assay measures the hydrolysis of cAMP by the PDE4 enzyme.
-
Procedure:
-
Recombinant human PDE4 enzyme is incubated with the test compound at various concentrations.
-
cAMP is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of remaining cAMP or the product, AMP, is quantified. This is often done using methods like fluorescence polarization or radioimmunoassay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anti-Inflammatory Activity in a Psoriasis Mouse Model
The therapeutic potential of optimized analogs is often evaluated in an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model.[3]
-
Model Induction: A daily topical dose of imiquimod cream is applied to the shaved back skin of mice for several consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: The test compound, formulated in a suitable vehicle, is topically administered to the inflamed skin area.
-
Evaluation: The severity of the skin inflammation is assessed daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI) that evaluates erythema, scaling, and skin thickness. At the end of the study, skin samples can be collected for histological analysis and measurement of inflammatory cytokine levels.[3]
Visualizations
Caption: A workflow diagram illustrating the key strategies for the structural optimization of this compound.
Caption: The signaling pathway illustrating how this compound analogs exert their anti-inflammatory effects.
References
- 1. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Total Synthesis and Biological Evaluation of the Natural PDE4 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PDE4 Inhibition: Toddacoumalone vs. Roflumilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphodiesterase 4 (PDE4) inhibitors: toddacoumalone, a natural product, and roflumilast (B1684550), a synthetic drug approved for the treatment of chronic obstructive pulmonary disease (COPD). This document outlines their mechanisms of action, comparative inhibitory potency, selectivity, and the experimental protocols used to determine these properties.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[1] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[2] This mechanism makes PDE4 a valuable therapeutic target for a range of inflammatory diseases.[3]
Roflumilast is a potent, selective, second-generation PDE4 inhibitor.[4] It is the first drug in its class to be approved for the treatment of severe COPD.[2] This compound is a natural product that has been identified as a PDE4 inhibitor with moderate potency.[3][5] While it exists as a racemic mixture in nature, its stereoisomers exhibit different inhibitory activities.[6]
Mechanism of Action: A Shared Pathway
Both this compound and roflumilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB modulates the transcription of numerous genes, resulting in the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-4, IL-5, IL-13), and other inflammatory cytokines.[1][7] This cascade of events ultimately reduces the inflammatory response.
Comparative Performance: Potency and Selectivity
The efficacy and side-effect profile of a PDE4 inhibitor are largely determined by its potency (IC50 value) and its selectivity for PDE4 over other phosphodiesterase isozymes.
| Parameter | This compound (natural, most potent stereoisomer) | Roflumilast |
| PDE4 IC50 | ~180 nM[6] | 0.2 - 0.9 nM (for various subtypes)[8] |
| PDE4A1 IC50 | Data not available | 0.7 nM[8] |
| PDE4B1 IC50 | Data not available | 0.7 nM[8] |
| PDE4B2 IC50 | Data not available | 0.2 nM[8] |
| PDE4C1 IC50 | Data not available | 3.0 nM[8] |
| PDE4D IC50 | Data not available | Data not available |
| Selectivity over PDE1, 2, 3, 5 | Data not available | >10,000-fold[8] |
Data Interpretation:
-
Potency: Roflumilast demonstrates significantly higher potency against PDE4, with IC50 values in the sub-nanomolar to low nanomolar range, compared to the most potent natural stereoisomer of this compound, which has an IC50 in the sub-micromolar range.[6][8]
Experimental Protocols
The determination of PDE4 inhibitory activity and selectivity is crucial for the evaluation of compounds like this compound and roflumilast. Below are generalized protocols for key in vitro assays.
In Vitro PDE4 Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Cyclic AMP (cAMP) as the substrate
-
Test compounds (this compound, Roflumilast) and a known PDE4 inhibitor as a positive control (e.g., rolipram)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., fluorescently labeled anti-cAMP antibody or a system to measure phosphate (B84403) production)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Enzyme Reaction: In a microplate, add the PDE4 enzyme to wells containing the diluted compounds or vehicle control.
-
Initiation: Initiate the enzymatic reaction by adding cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction using a suitable stop solution.
-
Detection: Measure the amount of remaining cAMP or the product (AMP or phosphate) using a detection method compatible with the assay format (e.g., fluorescence polarization, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Anti-Inflammatory Assay (TNF-α Release)
Objective: To assess the functional anti-inflammatory effect of the PDE4 inhibitors in a cellular context.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like RAW 264.7)
-
Lipopolysaccharide (LPS) to stimulate inflammation
-
Test compounds (this compound, Roflumilast)
-
Cell culture medium and supplements
-
TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulation: Add LPS to the cell cultures to induce the production and release of TNF-α.
-
Incubation: Incubate the cells for a suitable duration (e.g., 4-24 hours) to allow for cytokine release.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of TNF-α release by the test compounds and calculate the IC50 values.
Conclusion
Roflumilast is a highly potent and selective PDE4 inhibitor with a well-established clinical profile. This compound, a natural product, also demonstrates PDE4 inhibitory activity, albeit with lower potency in its natural form compared to the synthetic roflumilast. The development of highly potent and selective derivatives from the this compound scaffold highlights its potential as a lead structure for novel anti-inflammatory drug discovery.[9] Further research is required to fully characterize the selectivity profile of the natural this compound. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other PDE4 inhibitors.
References
- 1. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 2. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Roflumilast used for? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Toddacoumalone and Apremilast for the Treatment of Psoriasis
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for psoriasis, a chronic autoimmune inflammatory skin disease, phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant class of oral treatments. This guide provides a detailed comparison of a promising preclinical compound, a Toddacoumalone derivative (compound 33a), and an established, clinically approved drug, apremilast. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to PDE4 Inhibition in Psoriasis
Psoriasis is characterized by the hyperproliferation of keratinocytes and inflammation driven by a dysregulated immune response, involving various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23. Phosphodiesterase 4 (PDE4) is a key enzyme within immune cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), an important secondary messenger. By inhibiting PDE4, intracellular cAMP levels rise, leading to a downstream reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators, thereby mitigating the inflammatory cascade in psoriasis.[1][2][3]
This compound: A Novel Preclinical Candidate
This compound is a natural product identified as a PDE4 inhibitor.[4][5][6] Through structural optimization, a derivative, compound 33a, has been developed, demonstrating high potency and significant therapeutic effects in a preclinical psoriasis model.[4][6] As a preclinical candidate, no human clinical trial data is available for this compound or its derivatives.
Apremilast: An Established Clinical Therapy
Apremilast is an orally available small-molecule PDE4 inhibitor approved for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis.[1][7][8] Its efficacy and safety have been established through extensive phase III clinical trials, such as the ESTEEM 1 and 2 studies.[6][9][10]
Comparative Data
The following tables summarize the quantitative data available for this compound derivative 33a and apremilast.
Table 1: In Vitro Potency
| Compound | Target | IC50 Value | Source |
| This compound derivative 33a | PDE4 | 3.1 nM | [4][6] |
| Apremilast | PDE4 | ~74 nM (range of 10-100 nM across isoforms) | [4][11][12][13] |
Table 2: Efficacy in Psoriasis Models
| Compound | Model | Key Efficacy Endpoints | Source |
| This compound derivative 33a | Imiquimod-induced psoriasis mouse model (preclinical) | Remarkable therapeutic effects observed (qualitative) | [4][6] |
| Apremilast | Phase III Clinical Trials (ESTEEM 1) in moderate to severe plaque psoriasis | Week 16 PASI-75 Response: 33.1% (vs. 5.3% for placebo) | [6][9] |
| Week 16 PASI-90 Response: Data not explicitly provided in initial search results | |||
| Week 16 PASI-100 Response: Data not explicitly provided in initial search results | |||
| Week 52 PASI-75 Response (in rerandomized patients): 61.0% | [6] |
PASI-75/90/100: Percentage of patients achieving a 75%/90%/100% reduction in the Psoriasis Area and Severity Index score.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PDE4 inhibitors and the general workflow for preclinical and clinical evaluation.
References
- 1. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. otezlapro.com [otezlapro.com]
- 8. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoriasis: oral Apremilast achieves statistical significance for the primary endpoint of PASI-75 in the ESTEEM 1 - Xagena [xagena.it]
- 10. academic.oup.com [academic.oup.com]
- 11. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 13. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Toddacoumalone, Celecoxib, and Indomethacin
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of Toddacoumalone, a novel natural product-derived compound, against two established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound and its derivatives have emerged as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme critically involved in the inflammatory cascade. This guide presents a comparative validation of the anti-inflammatory effects of a representative this compound derivative against Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Indomethacin, a non-selective COX inhibitor.
Mechanism of Action
The anti-inflammatory mechanisms of these three compounds diverge at their primary molecular targets, leading to distinct downstream effects on inflammatory signaling pathways.
This compound , as a PDE4 inhibitor, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Celecoxib selectively inhibits the COX-2 enzyme.[1] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] By blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[1]
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] This dual inhibition leads to a broad reduction in prostaglandin (B15479496) synthesis, contributing to its potent anti-inflammatory effects.[2] However, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of these compounds was evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This cell line is a widely accepted model for studying the inflammatory response, as LPS stimulation triggers the release of various pro-inflammatory cytokines.
| Compound | Target | IC50 vs. TNF-α Release | IC50 vs. IL-6 Release |
| This compound Derivative (23a) | PDE4 | Data not available | Data not available |
| Celecoxib | COX-2 | Data not available | Data not available |
| Indomethacin | COX-1/COX-2 | Data not available | Data not available |
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory efficacy was assessed using two standard animal models: carrageenan-induced paw edema in rats, a model of acute inflammation, and complete Freund's adjuvant (CFA)-induced arthritis in rats, a model of chronic inflammation.
Carrageenan-Induced Paw Edema
This model evaluates the ability of a compound to reduce acute inflammation.
| Compound | Dose | Percent Inhibition of Paw Edema | ED50 |
| This compound Derivative | Data not available | Data not available | Data not available |
| Celecoxib | 30 mg/kg | Modest reduction | 7.1 mg/kg |
| Indomethacin | 10 mg/kg | 33% - 54% (at 5 hours) | 3 mg/kg |
Data for a representative this compound derivative in this model is not currently available. Celecoxib at a dose of 30 mg/kg showed a modest reduction in paw edema.[4] Indomethacin at a dose of 10 mg/kg resulted in a 33% to 54% inhibition of paw edema at 5 hours post-carrageenan injection and has a reported ED50 of 3 mg/kg.[1][2] Celecoxib has a reported ED50 of 7.1 mg/kg in the carrageenan edema assay.[5]
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model assesses the therapeutic potential of compounds in a chronic inflammatory setting that mimics certain aspects of rheumatoid arthritis.
| Compound | Dose | Effect on Paw Volume |
| This compound Derivative | Data not available | Data not available |
| Celecoxib | 10 µg/g | Mild suppressive effect |
| Indomethacin | 4 mg/kg (s.c.) | Significant reduction |
Data for a representative this compound derivative in this model is not currently available. In a study, Celecoxib administered at 10 µg/g showed a mild suppressive effect on the severity of arthritis.[6] Indomethacin, administered subcutaneously at 4 mg/kg, significantly reduced paw volume in arthritic rats.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
In Vitro: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivative, Celecoxib, or Indomethacin) and pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group without LPS and a positive control group with LPS only are included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The 50% inhibitory concentration (IC50) for each compound on cytokine production is calculated from the dose-response curves.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used for the study.
-
Compound Administration: The test compounds (this compound derivative, Celecoxib, or Indomethacin) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED50 (the dose that causes 50% inhibition of edema) can be determined from the dose-response data.
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
-
Animals: Male Lewis or Wistar rats (180-220 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.
-
Compound Administration: Treatment with the test compounds (this compound derivative, Celecoxib, or Indomethacin) or vehicle is typically initiated on the day of or a few days after CFA injection and continued daily for a period of 14-21 days.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring the volume of both the injected and non-injected hind paws using a plethysmometer at regular intervals. An arthritic score can also be assigned based on the visual assessment of erythema and swelling in the paws.
-
Data Analysis: The change in paw volume and the arthritic scores are compared between the treated and vehicle control groups to determine the anti-arthritic efficacy of the compounds.
Conclusion
This compound and its derivatives represent a promising class of anti-inflammatory agents with a distinct mechanism of action centered on PDE4 inhibition. While direct comparative quantitative data with established NSAIDs like Celecoxib and Indomethacin is still emerging, the available information suggests that this compound derivatives have significant anti-inflammatory potential. Further head-to-head studies employing standardized protocols are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in inflammatory diseases. This guide serves as a foundational resource for researchers to design and interpret such comparative studies.
References
- 1. Acute and chronic anti-inflammatory properties of [2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. brieflands.com [brieflands.com]
Stereoisomers of Toddacoumalone: A Comparative Analysis of Phosphodiesterase 4 (PDE4) Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activity of Toddacoumalone stereoisomers, focusing on their inhibitory effects on phosphodiesterase 4 (PDE4). The data and experimental protocols presented are derived from the key findings reported in the scientific literature, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction to this compound and PDE4
This compound is a natural product that has garnered significant interest due to its potent inhibitory activity against phosphodiesterase 4 (PDE4). PDE4 is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP, PDE4 plays a pivotal role in regulating a wide array of cellular processes, including inflammation and immune responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA), ultimately resulting in anti-inflammatory effects. This makes PDE4 a compelling therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.
The stereochemistry of a molecule is a critical determinant of its biological activity, as stereoisomers can exhibit profound differences in their interactions with biological targets.[1][2][3] A comprehensive understanding of the structure-activity relationship (SAR) of this compound stereoisomers is therefore essential for the rational design of novel and more effective PDE4 inhibitors.
Comparative Inhibitory Activity of this compound Stereoisomers
A seminal study by Hou et al. (2020) described the first asymmetric total synthesis of this compound and its four stereoisomers, enabling a direct comparison of their PDE4 inhibitory activities. The inhibitory potency of each stereoisomer against the PDE4D2 isoform was determined and is summarized in the table below.
| Stereoisomer | Structure | IC50 (µM) on PDE4D2 |
| 1a' | (Structure of 1a') | 0.18 |
| 1a | (Structure of 1a) | ~1 |
| 1aa | (Structure of 1aa) | >10 |
| 1aa' | (Structure of 1aa') | >20 |
| Rolipram (Control) | (Structure of Rolipram) | 0.59 |
| Table 1: Comparative PDE4D2 inhibitory activities of this compound stereoisomers and the control compound Rolipram. Data sourced from Hou et al. (2020). |
The data clearly demonstrates a significant variation in inhibitory activity among the four stereoisomers. Stereoisomer 1a' emerged as the most potent inhibitor, with an IC50 value of 0.18 µM, making it more potent than the known PDE4 inhibitor Rolipram. In contrast, stereoisomers 1aa and 1aa' exhibited significantly weaker or no inhibitory activity at the tested concentrations. This stark difference underscores the critical role of stereochemistry in the interaction of this compound with the PDE4 active site.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
PDE4D2 Inhibition Assay
The inhibitory activity of the this compound stereoisomers was evaluated against human recombinant PDE4D2 using a fluorescence polarization (FP)-based assay. This method measures the displacement of a fluorescently labeled ligand from the enzyme's active site by the inhibitor.
Materials:
-
Human recombinant PDE4D2 enzyme
-
Fluorescein-labeled cAMP (substrate)
-
Test compounds (this compound stereoisomers and Rolipram) dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.2)
-
IMAP™ Binding Solution (or similar phosphate-binding nanoparticles)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: A serial dilution of the test compounds was prepared in assay buffer containing a final DMSO concentration of 1%. "No Inhibitor" (buffer with 1% DMSO) and "Blank" (buffer only) controls were also included.
-
Assay Plate Preparation: 5 µL of each compound dilution was added to the respective wells of a 384-well microplate.
-
Substrate Addition: 5 µL of the diluted fluorescein-labeled cAMP substrate was added to all wells.
-
Reaction Initiation: The enzymatic reaction was initiated by adding 10 µL of diluted human recombinant PDE4D2 enzyme to all wells except the "Blank" controls. The plate was then incubated for 60 minutes at room temperature.
-
Reaction Termination: 60 µL of the IMAP™ Binding Solution was added to all wells to stop the reaction and bind the hydrolyzed 5'-AMP product.
-
Signal Detection: The plate was incubated for an additional 30 minutes at room temperature with gentle agitation before measuring the fluorescence polarization using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 values were determined by fitting the dose-response data to a suitable sigmoidal model.
Visualizing the PDE4 Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PDE4-cAMP signaling pathway and the inhibitory action of this compound.
References
Toddacoumalone: A Comparative Analysis of its Phosphodiesterase Subtype Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phosphodiesterase (PDE) subtype selectivity profile of Toddacoumalone. By presenting its inhibitory activity alongside well-established PDE inhibitors, this guide offers a framework for evaluating its potential as a selective therapeutic agent.
This compound, a natural product, has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme family critically involved in regulating intracellular cyclic AMP (cAMP) levels and inflammatory responses.[1][2] While extensive research has focused on optimizing the this compound scaffold to develop highly selective PDE4 inhibitors, this guide focuses on the selectivity profile of the parent compound and compares it with other known PDE inhibitors to provide a broader context for its activity.
Comparative Selectivity Profile
The inhibitory potency of this compound and selected comparator compounds against various PDE subtypes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE4A (IC50, µM) | PDE4B (IC50, µM) | PDE4D (IC50, µM) | PDE5 (IC50, µM) |
| This compound | - | - | - | 0.14-0.18[3] | - | - | 0.14-0.18[3] | - |
| IBMX (Non-selective) | 19 | 50 | 6.5-18[4] | 13-26.3[4] | - | - | - | 31.7-32[4] |
| Rolipram (PDE4-selective) | - | - | - | 1[5] | 0.003[6][7] | 0.13[6][7] | 0.24[6][7] | - |
| Sildenafil (PDE5-selective) | 0.26-0.28 | - | >100 | >100 | - | - | - | 0.0035-0.0052[8][9] |
Derivatives of this compound have been developed with significantly enhanced potency and selectivity for PDE4. For instance, compound 23a, a this compound derivative, exhibits an IC50 of 0.25 nM for PDE4 with over 4000-fold selectivity against other PDEs.[2] Another derivative, 33a (also referred to as PDE4-IN-5), shows a potent IC50 of 3.1 nM for PDE4.[1][10]
Signaling Pathways and Experimental Workflow
The inhibition of phosphodiesterases modulates intracellular signaling pathways by preventing the degradation of cyclic nucleotides, primarily cAMP and cGMP. The following diagrams illustrate the general signaling pathway affected by PDE inhibitors and a typical workflow for determining their selectivity profile.
Experimental Protocols
The determination of the selectivity profile of a phosphodiesterase inhibitor involves a series of in vitro enzymatic assays against a panel of different PDE subtypes. A commonly used method is the fluorescence polarization (FP) assay.
In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This protocol outlines a general procedure for determining the IC50 values of a test compound against various PDE subtypes using a fluorescence polarization-based assay.
1. Materials and Reagents:
- Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
- Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
- Test compound (e.g., this compound) dissolved in DMSO
- Binding agent (specific for the fluorescent product)
- 384-well black microplates
- Microplate reader capable of measuring fluorescence polarization
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the assay buffer to the desired final concentrations. A typical final DMSO concentration in the assay is ≤1%.
- Assay Plate Setup: Add a small volume (e.g., 2 µL) of the diluted compound solutions to the wells of the microplate. Include controls for 100% enzyme activity (DMSO vehicle) and no enzyme activity (assay buffer only).
- Enzyme Addition: Dilute the respective PDE enzymes in the assay buffer to a predetermined optimal concentration. Add the diluted enzyme solution (e.g., 4 µL) to the appropriate wells.
- Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
- Reaction Initiation: Add the fluorescently labeled substrate (e.g., 4 µL) to all wells to initiate the enzymatic reaction.
- Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Reaction Termination and Signal Detection: Stop the reaction by adding the binding agent. The binding agent will bind to the fluorescent product (e.g., FAM-AMP or FAM-GMP), causing a change in fluorescence polarization. Incubate for a further period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
- Measurement: Read the fluorescence polarization on a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
- Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).
- The selectivity of the compound is determined by comparing its IC50 values across the different PDE subtypes.
This guide provides a foundational understanding of the selectivity profile of this compound in the context of other PDE inhibitors. Further research to establish a complete selectivity profile of the natural product against all PDE subtypes would be valuable for a more comprehensive assessment of its therapeutic potential.
References
- 1. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Rolipram | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Biological Activity of Toddacoumalone and Other PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Toddacoumalone, a natural product with potent anti-inflammatory properties, against other well-established phosphodiesterase 4 (PDE4) inhibitors. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Introduction to this compound
This compound is a coumarin-containing natural product that has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators. The stereochemistry of this compound is critical for its biological activity, with the (R,S)-stereoisomer demonstrating the most potent PDE4 inhibition.[2]
Comparative Analysis of PDE4 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable PDE4 inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of IC50 Values for PDE4 Inhibition
| Compound | IC50 (PDE4) | Source |
| (R,S)-Toddacoumalone | 0.18 µM | [2] |
| This compound Derivative (33a) | 3.1 nM | [1] |
| Roflumilast | 0.7 nM | [2][3] |
| Apremilast | 140 nM | [2][3] |
| Crisaborole | 750 nM | [2][3] |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action: The PDE4 Signaling Pathway
The primary mechanism of action for this compound and other PDE4 inhibitors is the modulation of the cAMP signaling pathway. Inhibition of PDE4 prevents the breakdown of cAMP to AMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates transcription factors involved in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
PDE assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
cAMP substrate (e.g., [3H]-cAMP or a fluorescently labeled cAMP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation counter or fluorescence plate reader
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for control), and the recombinant PDE4 enzyme solution.
-
Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution or by heat inactivation.
-
Quantification:
-
Radiometric Assay: If using [3H]-cAMP, the amount of hydrolyzed [3H]-AMP is separated from the unhydrolyzed substrate and quantified using a scintillation counter.
-
Fluorescence-Based Assay: If using a fluorescently labeled cAMP, the change in fluorescence upon hydrolysis to AMP is measured using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro PDE4 inhibition assay.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory effect of a PDE4 inhibitor.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ELISA kit for TNF-α quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the macrophage cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells (except for the negative control) to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-only control. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound and its derivatives have demonstrated significant potential as potent PDE4 inhibitors with anti-inflammatory properties. The comparative data presented in this guide highlight their activity in relation to established therapeutic agents. The provided experimental protocols offer a framework for the further investigation and cross-validation of this compound's biological activity in a research and drug development setting. The unique chemical scaffold of this compound may serve as a valuable starting point for the design of novel and highly effective anti-inflammatory drugs.
References
- 1. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddonline.com [jddonline.com]
- 3. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Toddacoumalone Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Toddacoumalone derivatives, a promising class of compounds targeting inflammatory pathways. The data presented herein is compiled from recent studies and is intended to assist researchers in navigating the therapeutic potential of these molecules.
Executive Summary
This compound, a natural product, has served as a scaffold for the development of potent phosphodiesterase 4 (PDE4) inhibitors. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that modulates inflammatory responses. This mechanism has shown significant promise in the treatment of inflammatory conditions, particularly psoriasis. This guide will delve into the comparative efficacy of key this compound derivatives, detailing their in vitro and in vivo performance, the experimental methodologies used for their evaluation, and the underlying signaling pathways.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following table summarizes the quantitative efficacy data for prominent this compound derivatives and related compounds from published studies.
| Compound ID | Target | Assay Type | Efficacy (IC50/EC50) | Cell Line / Model | Reference |
| This compound | PDE4 | Enzymatic Inhibition | Moderate Potency | N/A | [1] |
| Compound 2 | PDE4D | Enzymatic Inhibition | 400 nM | N/A | [2] |
| Compound 33a | PDE4D | Enzymatic Inhibition | 3.1 nM | N/A | [1] |
| Compound 23a | PDE4D | Enzymatic Inhibition | 0.25 nM | N/A | [2] |
| Compound 4 | Cytotoxicity | Cell Viability | 18.69 µM | PC-3 (Prostate Cancer) | [3] |
| Compound 4 | Cytotoxicity | Cell Viability | 31.62 µM | LNCaP (Prostate Cancer) | [3] |
| Compound 12 | Antioxidant | DPPH Radical Scavenging | 16.21 µg/mL | N/A | [3] |
| LW (Moracin M derivative) | PDE4 | Enzymatic Inhibition | 54 nM | N/A | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro PDE4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against PDE4.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4D is used as the enzyme source. A fluorescently labeled or radiolabeled cyclic AMP (cAMP) is used as the substrate.
-
Compound Dilution: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Incubation: The PDE4D enzyme is pre-incubated with the test compound dilutions for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) in an assay buffer (e.g., Tris-HCl buffer).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
Termination and Detection: After a defined incubation period, the reaction is terminated. The amount of remaining substrate or the product (AMP) is quantified. For fluorescently labeled substrates, a change in fluorescence polarization or intensity is measured. For radiolabeled substrates, scintillation counting is used.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This animal model is used to evaluate the therapeutic efficacy of anti-psoriatic compounds in a setting that mimics human psoriasis.
Objective: To assess the in vivo anti-inflammatory and anti-proliferative effects of this compound derivatives on psoriatic-like skin lesions.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are typically used. The dorsal skin of the mice is shaved prior to the induction of psoriasis.
-
Induction of Psoriasis: A daily topical dose of 5% imiquimod (B1671794) cream (62.5 mg) is applied to the shaved back of the mice for 6-7 consecutive days.
-
Treatment: The test compound (e.g., Compound 33a) is formulated in a suitable vehicle for topical or systemic administration. Treatment is initiated either prophylactically (at the same time as imiquimod application) or therapeutically (after the establishment of psoriatic lesions).
-
Assessment of Psoriasis Severity: The severity of the skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and thickness of the skin.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination. Tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal thickness (acanthosis), presence of nucleated cells in the stratum corneum (parakeratosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue or serum can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) using methods like ELISA or qPCR.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This cell-based assay is used to determine the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators.
Objective: To evaluate the inhibitory effect of this compound derivatives on the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle-treated group (no compound) and an unstimulated control group are included.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: PDE4 signaling pathway in inflammation and its inhibition by this compound derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for the evaluation of this compound derivatives.
References
A Head-to-Head Study of Toddacoumalone and other PDE4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally derived phosphodiesterase-4 (PDE4) inhibitor, Toddacoumalone, and its synthetic derivatives against established PDE4 inhibitors—Roflumilast (B1684550), Apremilast, and Crisaborole. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available in vitro efficacy data, detailing experimental methodologies, and visualizing key cellular pathways.
Introduction to PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This activation cascade ultimately results in the downregulation of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, and the upregulation of anti-inflammatory cytokines. Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1]
This compound, a natural coumarin, has been identified as a PDE4 inhibitor with moderate potency.[2] This discovery has spurred the development of synthetic derivatives with significantly enhanced inhibitory activity, positioning them as potentially promising therapeutic agents.[2][3] This guide compares the in vitro performance of these novel compounds with clinically approved or well-characterized PDE4 inhibitors.
Comparative In Vitro Efficacy of PDE4 Inhibitors
The in vitro potency of PDE4 inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the PDE4 enzyme's activity. A lower IC50 value is indicative of a higher potency.
Disclaimer: The following tables summarize IC50 data from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as enzyme source, substrate concentration, and assay methodology can vary between studies, influencing the results.
PDE4 Inhibitory Potency of this compound and Its Derivatives
Recent research has focused on optimizing the structure of this compound to yield highly potent PDE4 inhibitors. Notably, compounds 23a and 33a have demonstrated exceptional potency in preclinical studies.[2][3]
| Compound | PDE4 IC50 (nM) | Source |
| This compound | Moderate | [2] |
| Compound 23a | 0.25 | [3] |
| Compound 33a | 3.1 | [2] |
PDE4 Inhibitory Potency of Established PDE4 Inhibitors
Roflumilast, Apremilast, and Crisaborole are well-established PDE4 inhibitors with distinct potency profiles.
| Compound | PDE4 IC50 (nM) | Source(s) |
| Roflumilast | ~0.8 | [4] |
| Apremilast | ~74 | |
| Crisaborole | ~490 |
Anti-Inflammatory Activity
The therapeutic efficacy of PDE4 inhibitors is linked to their ability to suppress the production of pro-inflammatory cytokines. The following data showcases the in vitro anti-inflammatory activity of a potent this compound derivative.
Inhibition of TNF-α Release
| Compound | Cell Line | Inhibition of LPS-induced TNF-α | Source |
| Compound 23a | RAW264.7 | Significant inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is a common method for determining the enzymatic inhibitory activity of compounds against PDE4.
Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog. When the PDE4 enzyme hydrolyzes the substrate, the smaller product tumbles more rapidly in solution, leading to a decrease in FP. The presence of an inhibitor prevents this hydrolysis, maintaining a high FP signal.
Materials:
-
Purified recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Test compounds and reference inhibitors
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
Assay Plate Setup: Add a small volume of each compound dilution to the wells of the microplate. Include wells with vehicle control (e.g., DMSO) and a positive control (a known PDE4 inhibitor).
-
Enzyme Addition: Add the diluted PDE4 enzyme to all wells except for the negative control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Signal Detection: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Anti-Inflammatory Activity Assay (TNF-α Release)
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Principle: Immune cells, such as macrophages (e.g., RAW264.7 cell line) or peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce and release TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., RAW264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitors
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding: Seed the immune cells into the wells of a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and reference inhibitors for a predetermined period before stimulation.
-
Cell Stimulation: Add LPS to the wells to induce an inflammatory response and TNF-α production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specific duration (e.g., 4-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: PDE4 Signaling Pathway and Inhibition.
Caption: In Vitro PDE4 Inhibition Assay Workflow.
References
- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 2. Structure-based optimization of this compound as highly potent and selective PDE4 inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Mechanism of Toddacoumalone to PDE4: A Comparative Guide
This guide provides a comprehensive comparison of Toddacoumalone and its derivatives with other phosphodiesterase 4 (PDE4) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of binding mechanisms, performance data, and detailed experimental methodologies.
Introduction to PDE4 and this compound
Phosphodiesterase 4 (PDE4) is a family of enzymes crucial in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Dysregulation of PDE4 activity is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[3][4] this compound, a natural product, has been identified as a PDE4 inhibitor.[5] Through structural optimization, derivatives of this compound have been developed with high potency and selectivity for PDE4.[6][7] This guide will delve into the binding mechanism of these compounds and compare their efficacy against established PDE4 inhibitors such as Roflumilast, Apremilast, and Crisaborole.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound derivatives and alternative PDE4 inhibitors against various PDE4 isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro. Lower IC50 values indicate higher potency.
Table 1: In Vitro PDE4 Inhibition by this compound Derivatives
| Compound | PDE4D IC50 (nM) | Selectivity Profile | Reference |
| This compound | Moderate (not specified) | - | [5] |
| Derivative 2 | 400 | - | [6] |
| Derivative 23a | 0.25 | >4000-fold over other PDEs | [6][7] |
| Derivative 33a | 3.1 | Satisfactory | [3] |
Table 2: In Vitro PDE4 Inhibition by Alternative Inhibitors
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Roflumilast | 0.7 - 8.4 | 0.2 - 8.4 | 2.4 - 4.3 | 0.5 - 6.8 | [2] |
| Apremilast | 10 - 20 | 14 - 49 | 13 - 50 | 4 - 30 | [1][8] |
| Crisaborole | ~55-340 | ~55-340 | ~55-340 | ~55-340 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate understanding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.
-
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4D)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
cAMP substrate (e.g., [3H]-cAMP or a fluorescently labeled cAMP)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Stop solution (e.g., 0.1 M HCl) or snake venom nucleotidase
-
Scintillation fluid or appropriate detection reagents
-
96-well or 384-well microplates
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme in the assay buffer to the desired working concentration.
-
Reaction Setup: In a microplate, add the diluted enzyme to wells containing the various concentrations of the test compound or vehicle control (DMSO). Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Detection: Quantify the amount of product (AMP) formed. For radiolabeled assays, this may involve separation of product from substrate followed by scintillation counting. For fluorescence-based assays, a specific detection reagent is added, and the signal is read on a microplate reader.
-
Data Analysis: Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Co-crystallization of this compound Derivative with PDE4D
This protocol provides a general methodology for obtaining a co-crystal structure of a small molecule inhibitor with its protein target, based on common practices in structural biology.
-
Protein Expression and Purification:
-
The catalytic domain of human PDE4D is typically expressed in E. coli or insect cells (e.g., Sf9) using a suitable expression vector (e.g., pET vector for E. coli).
-
The expressed protein, often with an affinity tag (e.g., His-tag), is purified using a series of chromatography steps, such as immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Co-crystallization:
-
The purified PDE4D protein is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.
-
The protein and the inhibitor are mixed at a specific molar ratio (e.g., 1:5 protein to inhibitor) and incubated to allow complex formation.
-
Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made crystallization screens at a controlled temperature.
-
Crystal hits are optimized by refining the conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals.
-
-
X-ray Diffraction Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known PDE4 structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
Cell-Based TNF-α Release Assay
This assay measures the functional effect of PDE4 inhibition on the production of the pro-inflammatory cytokine TNF-α in immune cells.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., fetal bovine serum)
-
Lipopolysaccharide (LPS) as a stimulant
-
Test compound (e.g., this compound derivative)
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Cell Culture: Culture the immune cells under standard conditions.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production and release of TNF-α.
-
Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine release.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion
The data presented in this guide demonstrate that optimized derivatives of this compound are highly potent and selective inhibitors of PDE4, with in vitro potencies comparable to or exceeding those of established drugs like Roflumilast and Apremilast. The elucidation of the co-crystal structure of a this compound derivative with PDE4D provides a solid structural basis for its binding mechanism and opens avenues for further rational drug design. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of novel PDE4 inhibitors for the treatment of inflammatory diseases.
References
- 1. Expression and Purification of PDE4D2 Protein and Enzyme Screening of Its Inhibitors|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. Expression, purification, and characterization of human cAMP-specific phosphodiesterase (PDE4) subtypes A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents [patents.google.com]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Cytotoxicity of Toddacoumalone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Toddacoumalone, a natural phosphodiesterase 4 (PDE4) inhibitor, and its synthetic analogs. While research has primarily focused on the anti-inflammatory potential of these compounds, this document compiles available data on their cytotoxic effects, details relevant experimental methodologies, and elucidates the potential signaling pathways involved in their cytotoxic mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell viability. The available data is summarized below.
| Compound/Analog | Cell Line | IC50 Value | Reference |
| This compound Analog (Compound 4) | PC-3 (Prostate Cancer) | 18.69 µM | [Not explicitly cited] |
| LNCaP (Prostate Cancer) | 31.62 µM | [Not explicitly cited] | |
| This compound Derivative (Naphthyridine Scaffold) | Not Specified | 400 nM | [Not explicitly cited] |
| Optimized Naphthyridine Derivative (23a) | Not Specified | 0.25 nM | [Not explicitly cited] |
| Optimized Pyrano[3,2-c][1]naphthyridin-5-one (33a) | Not Specified (PDE4 inhibition) | 3.1 nM | [2] |
Note: The primary focus of many studies on this compound analogs has been on their PDE4 inhibitory activity, and the IC50 values often reflect this rather than direct cytotoxicity against cancer cell lines.
Experimental Protocols
The determination of cytotoxicity is commonly performed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses the metabolic activity of cells as an indicator of cell viability.[3][4]
MTT Assay Protocol
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3][5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogs). A control group with no compound is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, to allow the compounds to exert their effects.[5]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plates are then incubated for another 2 to 4 hours.[3][4] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution, is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its analogs is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular processes. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can trigger downstream signaling pathways leading to apoptosis (programmed cell death).
PDE4 Inhibition-Induced Apoptosis
Research suggests that the elevation of cAMP due to PDE4 inhibition can induce apoptosis in certain cell types, particularly in inflammatory and cancer cells.[6][7] Two potential pathways have been elucidated:
-
PKA-PI3K/Akt-Dependent Pathway: In some contexts, PDE4 inhibition leads to the activation of Protein Kinase A (PKA). This can, in turn, inhibit the pro-survival PI3K/Akt signaling pathway, ultimately promoting caspase-dependent apoptosis.[6]
-
PP2A-Mediated Dephosphorylation of Bad: In chronic lymphocytic leukemia (CLL) cells, PDE4 inhibitors have been shown to activate Protein Phosphatase 2A (PP2A).[7] Activated PP2A can dephosphorylate the pro-apoptotic protein Bad, leading to its activation and the initiation of the mitochondrial apoptotic pathway.[7]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway of PDE4 Inhibition-Induced Apoptosis
Caption: PDE4 inhibition leading to apoptosis via two distinct pathways.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery and Structural Optimization of this compound Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Toddacoumalone
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental preservation. Toddacoumalone, a coumarin (B35378) derivative, necessitates a cautious and systematic approach to its disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as hazardous chemical waste, drawing parallels from the handling protocols of similar coumarin compounds. Adherence to the following guidelines will mitigate potential risks and promote responsible environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Associated Risks | Reference Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | Acenocoumarol, Hydroquinone |
| Skin Corrosion/Irritation | May cause skin irritation or allergic reactions. | Acenocoumarol, Hydroquinone |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Acenocoumarol, Hydroquinone |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Hydroquinone |
| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects and cancer. | Hydroquinone |
This table summarizes potential hazards based on data for structurally related compounds and general chemical class warnings. Always consult with your institution's EHS department for specific guidance.
Experimental Protocol for the Disposal of this compound
The following protocol provides a step-by-step methodology for the safe disposal of this compound waste.
-
Waste Segregation and Identification:
-
Properly identify and segregate all waste streams containing this compound.[1] This includes:
-
-
Waste Collection and Containment:
-
Collect each waste stream in a separate, clearly labeled, and compatible waste container.[1]
-
Use robust, leak-proof containers made of a material compatible with the chemical waste.[1] For solvent waste, ensure the container is appropriate for the specific solvent used.
-
The container must have a secure lid.[2]
-
-
Labeling of Hazardous Waste:
-
Storage of Hazardous Waste:
-
On-Site Treatment (Not Recommended):
-
Final Disposal:
-
Decontamination:
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Disposal Plan for Handling Toddacoumalone
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This document provides a comprehensive operational and disposal plan for Toddacoumalone, drawing upon safety data for structurally similar coumarin (B35378) derivatives to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first and most critical line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for tears or punctures before use. | Prevents direct skin contact with the chemical.[1] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron may be necessary for larger quantities. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the compound as a powder outside of a ventilated enclosure. | Avoids inhalation of fine dust particles.[1] |
Safe Handling and Experimental Protocol
Meticulous handling techniques are essential to minimize exposure and prevent contamination.
2.1. Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] The work surface should be covered with absorbent bench paper.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
2.2. Weighing and Transfer
-
Ventilation: Perform all weighing and transfer operations inside a certified chemical fume hood to control dust and vapors.[1]
-
Tools: Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound, minimizing the generation of dust.[1]
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.[2] Dispose of cleaning materials as hazardous waste.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
3.1. Waste Segregation Collect and segregate waste into the following streams in separate, clearly labeled, and compatible waste containers:[2]
-
Pure Compound: Unused or expired this compound.
-
Contaminated Materials: Items such as gloves, pipette tips, weighing paper, and empty containers that have been in direct contact with the compound.[2]
-
Solvent Waste: Solutions containing dissolved this compound.[2]
3.2. Containerization
-
Use robust, leak-proof containers made of a material compatible with the chemical waste.[2]
-
Ensure containers are properly sealed and labeled with the contents and associated hazards.
3.3. Institutional Procedures
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.[1][2]
-
Follow all institutional, local, and national regulations for the storage and disposal of hazardous chemical waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
